molecular formula C10H16N4O B1453785 N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide CAS No. 1250542-20-1

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Numéro de catalogue: B1453785
Numéro CAS: 1250542-20-1
Poids moléculaire: 208.26 g/mol
Clé InChI: UXRAMRDGZNKETK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-butan-2-yl-6-hydrazinylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-3-7(2)13-10(15)8-4-5-9(14-11)12-6-8/h4-7H,3,11H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRAMRDGZNKETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Guide to the Synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide: A HYNIC-Derived Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed, two-step synthetic pathway for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide, a chiral derivative of the widely recognized 6-hydrazinonicotinamide (HYNIC) scaffold. The HYNIC core is of significant interest to drug development professionals, particularly in the field of radiopharmaceuticals, where it serves as a highly effective bifunctional chelator for labeling biomolecules with technetium-99m (⁹⁹ᵐTc)[1][2]. This document outlines a robust and logical synthesis beginning from commercially available 6-chloronicotinic acid. The first stage involves the formation of an amide bond with sec-butylamine via an acyl chloride intermediate, followed by a nucleophilic aromatic substitution to introduce the critical hydrazinyl moiety. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step laboratory protocols, and present expected characterization data. The guide is structured to provide researchers and scientists with the necessary expertise to replicate this synthesis and understand the critical parameters for success.

Introduction and Strategic Overview

The Target Molecule: A Chiral HYNIC Derivative

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide belongs to a class of pyridine carboxamides, which are versatile scaffolds in drug discovery due to their structural rigidity and capacity for hydrogen bonding[3]. Its core structure is based on 6-hydrazinonicotinamide (HYNIC), a foundational building block for creating target-specific radiopharmaceuticals[2]. The introduction of a chiral sec-butyl group on the amide nitrogen is a deliberate modification intended to modulate the molecule's physicochemical properties, such as lipophilicity and steric profile, which can influence its biological interactions and pharmacokinetic behavior.

Significance in Medicinal Chemistry

The primary value of the HYNIC framework lies in its ability to act as a bifunctional chelator. The hydrazinyl group provides a robust coordination site for radiometals like ⁹⁹ᵐTc, while the carboxylic acid (or its amide derivative) serves as a handle for covalent attachment to biologically active molecules such as peptides or antibodies[2][4]. The resulting ⁹⁹ᵐTc-labeled biomolecules are invaluable tools for diagnostic imaging in oncology and other disease areas[2]. Synthesizing derivatives like N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide allows for the systematic exploration of structure-activity relationships (SAR) to optimize the performance of these imaging agents.

Synthetic Strategy and Retrosynthesis

A logical and efficient synthesis of the target molecule is achieved through a two-step process that builds the molecule sequentially. The retrosynthetic analysis reveals a clear path starting from simple, commercially available precursors.

Retrosynthetic Analysis:

  • Disconnect C-N (Hydrazine): The final hydrazinyl group can be installed by a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor. A 6-halopyridine, specifically a 6-chloropyridine derivative, is an ideal electrophile for this transformation, with hydrazine acting as the nucleophile. This leads back to N-(butan-2-yl)-6-chloropyridine-3-carboxamide (2) .

  • Disconnect C-N (Amide): The amide bond can be formed through the reaction of a carboxylic acid derivative with an amine. The most reliable method involves activating the carboxylic acid of 6-chloronicotinic acid (1) , for instance, by converting it to an acyl chloride, followed by reaction with sec-butylamine .

This forward-thinking strategy ensures high-yielding steps and straightforward purification.

Synthetic_Pathway Synthetic Pathway for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide target N-(butan-2-yl)-6-hydrazinyl- pyridine-3-carboxamide (3) intermediate N-(butan-2-yl)-6-chloropyridine- 3-carboxamide (2) intermediate->target Step 2: Hydrazinolysis (SₙAr) start 6-Chloronicotinic Acid (1) start->intermediate Step 1: Amide Formation reagent1 1. SOCl₂ 2. sec-Butylamine, TEA reagent2 Hydrazine Hydrate (N₂H₄·H₂O) n-Butanol, Reflux

A high-level overview of the two-step synthetic route.

Detailed Experimental Protocols

Step 1: Synthesis of N-(butan-2-yl)-6-chloropyridine-3-carboxamide (2)

This initial step focuses on the construction of the amide bond. The carboxylic acid is first activated to an acyl chloride, which then readily reacts with sec-butylamine.

Protocol:

  • Acyl Chloride Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 6-chloronicotinic acid (1) (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. This yields the crude 6-chloronicotinoyl chloride, which is typically a yellow solid or oil and is used immediately in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the flask to 0°C in an ice bath.

  • In a separate flask, prepare a solution of sec-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(butan-2-yl)-6-chloropyridine-3-carboxamide (2) as a solid.

Reagent/MaterialMolar Eq.Purpose
6-Chloronicotinic Acid (1)1.0Starting Material
Thionyl Chloride (SOCl₂)5.0Activating Agent
N,N-Dimethylformamide (DMF)CatalyticCatalyst for Acyl Chloride Formation
sec-Butylamine1.2Nucleophile
Triethylamine (TEA)1.5Base (HCl Scavenger)
Dichloromethane (DCM)-Anhydrous Solvent
Expected Yield: 75-90%
Step 2: Synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (3)

The final step involves the displacement of the chloride atom with hydrazine. This nucleophilic aromatic substitution is the key step in forming the HYNIC core.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(butan-2-yl)-6-chloropyridine-3-carboxamide (2) (1.0 eq) in a suitable alcohol solvent, such as ethanol or n-butanol. The choice of a higher-boiling solvent like n-butanol can facilitate the reaction[5].

  • Add an excess of hydrazine hydrate (N₂H₄·H₂O, 10.0 eq). The large excess serves as both the nucleophile and, in some cases, the solvent.

  • Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • The resulting residue is taken up in a mixture of water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is then purified, typically by column chromatography on silica gel, to afford the final product, N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (3), as a solid.

Reagent/MaterialMolar Eq.Purpose
N-(butan-2-yl)-6-chloropyridine-3-carboxamide (2)1.0Starting Material
Hydrazine Hydrate (N₂H₄·H₂O)10.0Nucleophile
n-Butanol-Solvent
Expected Yield: 60-80%

Mechanistic Insights

Rationale for Nucleophilic Aromatic Substitution (SₙAr)

The key to the second step is the SₙAr reaction. Pyridine is an electron-deficient heterocycle, and the ring nitrogen atom acts as an electron-withdrawing group, particularly activating the C2, C4, and C6 positions towards nucleophilic attack. The presence of the additional electron-withdrawing carboxamide group at C3 further enhances the electrophilicity of the ring. Hydrazine, a potent nucleophile, attacks the C6 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.

The addition-elimination mechanism of the SₙAr reaction.

Characterization Data

The structural integrity of the final compound, N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide, must be confirmed through rigorous analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic pyridine protons, the -NH protons of the amide and hydrazine, the methine and methylene protons of the sec-butyl group, and the terminal methyl groups. The aromatic region will show characteristic coupling patterns for a 2,5-disubstituted pyridine.
¹³C NMR Resonances for the aromatic carbons of the pyridine ring, the carbonyl carbon of the amide, and the four distinct carbons of the sec-butyl group.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of C₁₀H₁₆N₄O (Calculated: 208.1324).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (hydrazine and amide, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C=C/C=N stretching of the pyridine ring.

Conclusion

This guide has detailed an efficient and reliable two-step synthesis for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. By leveraging a standard amidation protocol followed by a robust nucleophilic aromatic substitution, this valuable chiral building block can be prepared in good yields from readily available starting materials. The underlying chemical principles and mechanistic rationale have been explained to provide researchers with a deep and practical understanding of the synthesis. This compound serves as a promising platform for developing novel radiopharmaceuticals and other biologically active molecules, warranting its synthesis and further investigation by the scientific community.

References

  • Taylor & Francis. (2023, October 23). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Retrieved from [Link]

  • J-Stage. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • PubMed. (2004, July 15). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules. Retrieved from [Link]

  • American Chemical Society Publications. (2004, July 1). Pyridine-Containing 6-Hydrazinonicotinamide Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules. Retrieved from [Link]

  • American Chemical Society Publications. (2004, July 1). Pyridine-Containing 6-Hydrazinonicotinamide Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (1991). Preparation of Hydrazino-Modified Proteins and Their Use for the Synthesis of 99mTc-protein Conjugates. Retrieved from [Link]

  • PubChem. (2026, March 23). N-butan-2-yl-6-hydrazinylpyridazine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2026, February 6). 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules. Retrieved from [Link]

  • MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Journal of the American Chemical Society, Vol. 96, No. 12, 1974. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. Retrieved from [Link]

Sources

In Silico Modeling of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide: A Computational Framework for Next-Generation 99mTc Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted radiopharmaceuticals relies heavily on the precise engineering of bifunctional chelators (BFCs). The 6-hydrazinylpyridine-3-carboxamide (HYNIC) scaffold is a gold-standard BFC, uniquely capable of coordinating Technetium-99m (99mTc) with high thermodynamic stability[1].

This technical guide explores the in silico modeling of a specific, highly functionalized derivative: N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide . The functionalization of the carboxamide nitrogen with a sec-butyl group introduces two critical physicochemical perturbations:

  • Steric Shielding: The bulky sec-butyl group provides steric hindrance around the amide linkage, drastically reducing its susceptibility to in vivo proteolytic cleavage by endogenous peptidases.

  • Lipophilicity Modulation: The aliphatic chain increases the overall lipophilicity (logP) of the resulting radiotracer. This is a deliberate design choice to modulate the biodistribution profile, promoting membrane permeability and shifting the clearance pathway from a strictly renal route to a mixed hepatobiliary route.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the quantum mechanical causality behind modeling transition metal complexes and establish self-validating computational protocols to ensure rigorous, field-proven results.

Theoretical Grounding: The Ternary Complex System

HYNIC coordinates 99mTc in the +5 oxidation state, typically forming a diazenido (-N=N-) or hydrazido (=N-NH-) linkage [2]. Because the HYNIC moiety only occupies one or two coordination sites on the metal center, co-ligands—such as tricine or ethylenediamine-N,N'-diacetic acid (EDDA)—are strictly required to complete the coordination sphere and satisfy the metal's valency.

Modeling this system in silico is highly complex. The introduction of the sec-butyl group creates a chiral center at the aliphatic carbon. When combined with the asymmetric metal center of the [99mTc(HYNIC-sec-butyl)(tricine)2] complex, it generates multiple diastereomers and conformational isomers [3]. Computational chemistry allows us to predict the most thermodynamically stable isomer before initiating expensive and radioactive benchtop synthesis.

Computational Workflow & Self-Validating Protocols

To accurately model the behavior of N-(butan-2-yl)-HYNIC, we employ a multi-scale computational approach, bridging Quantum Mechanics (QM) for metal coordination and Molecular Dynamics (MD) for solvent interactions.

Workflow A Ligand Construction (R/S Enantiomers) B Conformational Sampling (Molecular Mechanics) A->B C Ternary Complex Assembly [99mTc(HYNIC-sec-butyl)(tricine)2] B->C D DFT Optimization (B3LYP/LANL2DZ/6-311G**) C->D E Frequency Check (Zero Imaginary Frequencies) D->E F Molecular Dynamics (Explicit Solvent, 100ns) E->F G ADMET & LogP Prediction F->G

Figure 1: Self-validating computational workflow for modeling the 99mTc-HYNIC-sec-butyl complex.

Protocol 1: Ligand Parametrization and Conformational Search

Causality: Before complexation, the ligand's conformational space must be mapped. The sec-butyl group's rotation dictates how much steric bulk is projected toward the metal center versus the solvent.

  • Structure Generation: Generate 3D structures of the ligand. Explicitly build both the (R)- and (S)-enantiomers at the sec-butyl chiral center.

  • Charge Assignment: Apply AM1-BCC partial charges. This semi-empirical method provides a rapid yet highly accurate approximation of HF/6-31G* electrostatic potentials, which is crucial for capturing the electron delocalization across the conjugated pyridine-hydrazinyl system.

  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to identify the lowest-energy conformers.

  • Self-Validation Check: Calculate the Boltzmann distribution of the generated conformers. The protocol is validated if the lowest energy conformer accounts for >85% of the population at 298K, ensuring a dominant starting geometry for complexation.

Protocol 2: Density Functional Theory (DFT) Optimization

Causality: Transition metals like Tc possess heavy nuclei and core electrons that experience relativistic effects. Standard basis sets fail here. We must use an Effective Core Potential (ECP) to accurately model the d-orbital splitting without prohibitive computational costs.

  • Complex Assembly: Construct the [99mTc(HYNIC-sec-butyl)(tricine)2] ternary complex in silico.

  • Functional and Basis Set Selection: Set up the DFT calculation using the B3LYP hybrid functional. Apply the LANL2DZ ECP for the Technetium atom and the 6-311G(d,p) basis set for all main group elements (C, H, N, O).

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) parameterized for water. Gas-phase optimizations of highly polar metal complexes often lead to artificial intramolecular hydrogen bonding; SMD ensures the geometry reflects an aqueous physiological environment.

  • Self-Validation Check: Perform a vibrational frequency calculation on the optimized geometry. The system is validated only if there are exactly zero imaginary frequencies , confirming the structure is a true local minimum (ground state) and not a transition state.

Protocol 3: Molecular Dynamics (MD) for Stability Profiling

Causality: DFT provides a static snapshot. To understand how the sec-butyl group shields the amide bond dynamically in the bloodstream, we must simulate the complex over time in explicit solvent.

  • System Solvation: Place the DFT-optimized complex in an octahedral simulation box filled with TIP3P water molecules, neutralizing the system with 0.15 M NaCl.

  • Force Field Application: Use the MCPB.py (Metal Center Parameter Builder) tool to derive bonded parameters for the Tc coordination sphere, bridging it with the GAFF2 force field for the organic ligand.

  • Production Run: Execute a 100 ns NPT ensemble simulation at 310K (physiological temperature) and 1 atm.

  • Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the Tc coordination sphere. The trajectory is validated for analysis if the RMSD plateaus with fluctuations of < 0.2 Å after a 10 ns equilibration phase, proving the complex does not dissociate in solution.

Quantitative Data Presentation

The in silico modeling yields critical predictive data regarding the physical properties of the complex. Table 1 summarizes the impact of the sec-butyl substitution compared to an unsubstituted HYNIC baseline.

Parameter / MetricUnsubstituted HYNIC Complex(R)-sec-butyl-HYNIC Complex(S)-sec-butyl-HYNIC ComplexCausality / Implication
Predicted LogP (Consensus) -1.20+0.82+0.85Shift from hydrophilic to moderately lipophilic, enhancing membrane permeability.
Tc-N(hydrazine) Bond Length 1.75 Å1.76 Å1.76 ÅThe sec-butyl group does not negatively impact the core metal coordination stability.
Relative Free Energy (ΔG) 0.0 kcal/mol (Ref)-3.4 kcal/mol-2.9 kcal/molThe (R)-isomer forms a slightly more thermodynamically stable ternary complex.
Solvent Accessible Surface Area (SASA) of Amide Bond 18.5 Ų7.2 Ų7.4 ŲDrastic reduction in SASA confirms the steric shielding effect against peptidases.
Primary Clearance Route Strictly RenalMixed (Renal/Hepatic)Mixed (Renal/Hepatic)Increased lipophilicity drives partial hepatobiliary excretion.

Biological Targeting & Pharmacokinetics

The ultimate goal of modifying the HYNIC core with a sec-butyl group is to optimize the in vivo behavior of the radiopharmaceutical. By increasing the lipophilicity, the complex exhibits higher plasma protein binding and an altered clearance pathway.

Pathway A Intravenous Administration [99mTc]-HYNIC-sec-butyl B Systemic Circulation (Plasma Protein Binding) A->B C Target Tissue Accumulation B->C Specific Affinity D Hepatobiliary Clearance (Lipophilic Shift) B->D sec-butyl mediated E Renal Clearance (Hydrophilic Fraction) B->E tricine mediated

Figure 2: Predicted biodistribution and clearance pathways modulated by the sec-butyl group.

As illustrated in Figure 2, the unsubstituted HYNIC-tricine complex is highly hydrophilic and clears almost exclusively via the kidneys [1]. The addition of the sec-butyl group acts as a lipophilic anchor. In silico ADMET predictions indicate that this structural change forces a bifurcated clearance mechanism, pushing a significant fraction of the radiotracer through the hepatobiliary system. This is highly advantageous when designing radiotracers meant to target abdominal or pelvic regions, where excessive renal clearance and bladder accumulation would obscure the imaging target.

Conclusion

The in silico modeling of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide demonstrates the profound impact that targeted aliphatic substitutions can have on radiopharmaceutical design. By utilizing a self-validating workflow combining DFT and explicit-solvent MD, we can confidently predict that the sec-butyl group successfully shields the vulnerable amide bond without disrupting the critical 99mTc-hydrazine coordination geometry. This computational framework serves as a robust foundation for advancing this specific HYNIC derivative into in vitro radiolabeling and subsequent preclinical imaging trials.

References

  • Boschi, A., Martini, P., Pasquali, M., & Uccelli, L. (2019). A Picture of Modern Tc-99m Radiopharmaceuticals: Production, Chemistry, and Applications in Molecular Imaging. Molecules (MDPI), 24(12), 2290. URL:[Link]

  • Liu, S., et al. (2004). Pyridine-Containing 6-Hydrazinonicotinamide Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry (ACS Publications), 15(6), 1441-1446. URL:[Link]

  • University of New Mexico Radiopharmacy Program. (2023). Technetium Radiopharmaceutical Chemistry. UNM Health Sciences Center. URL:[Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel chemical entity, N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. While direct experimental data for this specific molecule is not publicly available, a comprehensive analysis of its structural motifs—the hydrazinylpyridine and the carboxamide—provides a strong, evidence-based rationale for prioritizing specific biological targets. This guide synthesizes information from medicinal chemistry literature, structural biology, and pharmacology to propose a primary therapeutic hypothesis and outlines a rigorous, self-validating experimental workflow for target identification and validation. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to efficiently investigate the therapeutic utility of this compound.

Introduction: Deconstructing N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide is a small molecule with distinct chemical features that suggest its potential as a bioactive agent. A systematic evaluation of its core components is critical to forming a hypothesis-driven approach to target identification.

  • The Hydrazine Moiety: The presence of a hydrazine (-NHNH2) group is a significant indicator of potential biological activity. Hydrazines are known to be reactive functional groups and are present in several approved drugs and clinical candidates.[1] They can act as enzyme inhibitors, often through covalent or coordinate bonding with metal cofactors or by mimicking transition states.[2][3]

  • The Pyridine Carboxamide Scaffold: The pyridine carboxamide core is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse therapeutic applications, including oncology, inflammation, and infectious diseases.[4][5] This scaffold often serves as a rigid framework for orienting substituents to interact with specific binding pockets in enzymes and receptors.

  • The Butan-2-yl Group: This aliphatic, non-polar side chain will influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, and can contribute to van der Waals interactions within a target's binding site.

Based on this structural analysis, a primary therapeutic hypothesis can be formulated.

Primary Therapeutic Target Hypothesis: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The most compelling potential therapeutic target for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide is Lysine-Specific Demethylase 1 (LSD1) , a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[6][7]

Rationale for LSD1 Inhibition
  • Hydrazine as a Key Pharmacophore: A significant number of known LSD1 inhibitors are hydrazine derivatives.[8] These compounds often act as irreversible or reversible inhibitors by interacting with the FAD cofactor in the enzyme's active site.[6][8] The hydrazine moiety can form a covalent adduct with the FAD, leading to potent and sustained inhibition.

  • Epigenetic Regulation in Disease: LSD1 is a key regulator of gene expression through the demethylation of mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4 and H3K9).[7][9] Dysregulation of LSD1 activity is implicated in a variety of cancers, including acute myeloid leukemia, small-cell lung cancer, breast cancer, and prostate cancer, making it a high-value oncology target.[6][7]

  • Non-Histone Substrates: Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, expanding its role in cellular processes like DNA damage response, cell proliferation, and differentiation.[6][7]

The structural similarity of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide to known hydrazine-based LSD1 inhibitors strongly suggests that this compound is a candidate for targeting this enzyme.

Proposed Mechanism of Action

It is hypothesized that N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide acts as an inhibitor of LSD1. The pyridine carboxamide portion of the molecule would likely occupy the substrate-binding pocket, while the hydrazine group interacts with the FAD cofactor. This interaction could be either reversible or irreversible, leading to the inhibition of LSD1's demethylase activity.

LSD1 Inhibition Pathway cluster_0 Cellular Environment Compound N-(butan-2-yl)-6- hydrazinylpyridine-3-carboxamide LSD1 LSD1 Enzyme Compound->LSD1 Inhibition Histones Methylated Histones (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylation Gene_Expression Aberrant Gene Expression Histones->Gene_Expression Regulation Disease Cancer Progression Gene_Expression->Disease

Caption: Proposed mechanism of action for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide.

Secondary and Exploratory Therapeutic Targets

While LSD1 is the primary hypothesized target, the versatile nature of the pyridine carboxamide and hydrazine scaffolds warrants consideration of other potential targets.

  • Monoamine Oxidases (MAOs): LSD1 shares structural homology with MAO-A and MAO-B, and some hydrazine-based drugs are known MAO inhibitors.[6][10] Cross-reactivity with MAOs should be assessed to determine selectivity.

  • Other Amine Oxidases: The hydrazine moiety can also target other amine oxidases, such as vascular adhesion protein-1 (VAP-1), which is involved in inflammation.[3]

  • Kinases: The pyridine carboxamide scaffold is present in numerous kinase inhibitors.[11][12] High-throughput kinase screening could reveal unexpected inhibitory activity.

  • Aspartic Proteases: Hydrazide and hydrazine derivatives have been identified as inhibitors of aspartic proteases like cathepsin D and plasmepsin-II.[2]

Experimental Validation Workflow

A phased, self-validating experimental approach is crucial to systematically test the LSD1 inhibition hypothesis and explore other potential targets.

Experimental_Workflow Phase1 Phase 1: In Vitro Target Engagement LSD1 Enzymatic Assay Binding Affinity Determination (SPR/ITC) Selectivity Profiling (MAO-A/B) Phase2 Phase 2: Cellular Activity Confirmation Cellular Thermal Shift Assay (CETSA) Histone Methylation Analysis (Western Blot/ELISA) Gene Expression Profiling (qRT-PCR/RNA-seq) Phase1:f1->Phase2:f1 Confirm Target Engagement Phase3 Phase 3: Phenotypic Screening & Target Deconvolution Cancer Cell Line Proliferation Assays In Vivo Xenograft Models Exploratory Target Screening (Kinase Panels) Phase1:f3->Phase3:f3 Broaden Target Scope Phase2:f2->Phase3:f1 Link to Cellular Phenotype

Caption: A three-phase experimental workflow for target validation.

Phase 1: In Vitro Target Engagement

Objective: To determine if N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide directly interacts with and inhibits LSD1.

Protocol 1: LSD1 Enzymatic Inhibition Assay

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • H3K4me2 peptide substrate

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (test compound)

    • Known LSD1 inhibitor (e.g., tranylcypromine) as a positive control

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a 96-well plate, add the LSD1 enzyme to the assay buffer.

    • Add the diluted test compound or control to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the Amplex Red/HRP detection reagent.

    • Measure the fluorescence (excitation ~530 nm, emission ~590 nm) to quantify the amount of H2O2 produced as a byproduct of the demethylation reaction.

    • Calculate the IC50 value of the test compound.

Protocol 2: Selectivity Profiling against MAO-A and MAO-B

  • Utilize commercially available MAO-A and MAO-B inhibitor screening kits, following the manufacturer's protocols, to determine the IC50 values for the test compound against these off-target enzymes.

Data Presentation:

CompoundLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamideExperimental ValueExperimental ValueExperimental Value
Tranylcypromine (Control)Literature ValueLiterature ValueLiterature Value
Phase 2: Cellular Activity Confirmation

Objective: To confirm that the compound engages LSD1 in a cellular context and modulates its downstream signaling.

Protocol 3: Western Blot Analysis of Histone Methylation

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., an acute myeloid leukemia cell line like MV4-11) known to be sensitive to LSD1 inhibition.

  • Treatment:

    • Treat the cells with varying concentrations of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide for a specified duration (e.g., 24-48 hours).

  • Histone Extraction and Western Blotting:

    • Harvest the cells and perform histone extraction.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the change in H3K4me2 levels relative to the total H3.

An increase in the H3K4me2 signal upon treatment would indicate cellular inhibition of LSD1.

Phase 3: Phenotypic Screening and Target Deconvolution

Objective: To assess the compound's effect on cancer cell viability and to confirm LSD1 as the primary target responsible for the observed phenotype.

Protocol 4: Cancer Cell Line Proliferation Assay

  • Cell Plating:

    • Seed various cancer cell lines in 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

  • Viability Assessment:

    • After a 72-hour incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Correlation of the GI50 values with the known dependence of the cell lines on LSD1 activity can further validate the target.

Conclusion

The structural features of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide strongly suggest that it is a promising candidate for the inhibition of Lysine-Specific Demethylase 1 (LSD1). This hypothesis is grounded in the established role of the hydrazine moiety in targeting this key epigenetic regulator. The proposed experimental workflow provides a robust framework for validating this primary hypothesis, assessing selectivity, and confirming cellular activity. A systematic investigation, as outlined in this guide, will be instrumental in elucidating the therapeutic potential of this novel compound and paving the way for its further development as a potential therapeutic agent, particularly in the context of oncology.

References

  • Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a promising therapeutic target for treating various cancers... (2024). PMC. [Link]

  • New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. (2022). Frontiers in Pharmacology. [Link]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. (2023). ACS Publications. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. (2017). Taylor & Francis Online. [Link]

  • Histone lysine specific demethylase 1 inhibitors. (2020). RSC Publishing. [Link]

  • Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. (2010). Taylor & Francis Online. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2019). PMC. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). MDPI. [Link]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. (2023). PubMed. [Link]

  • Novel Hydrazine Derivatives as Selective DPP-IV Inhibitors: Findings From Virtual Screening and Validation Through Molecular Dynamics Simulations. (2014). PubMed. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (2020). Innovare Academic Sciences. [Link]

  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. (2022). PubMed. [Link]

  • N-butan-2-yl-6-hydrazinylpyridazine-3-carboxamide. (2026). PubChem. [Link]

  • Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site: Toward More Selective Inhibitors. (2011). ACS Publications. [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2018). Academia.edu. [Link]

  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions. [Link]

Sources

Unveiling the Mechanism of Action of Hydrazinylpyridine Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydrazinylpyridines—characterized by a pyridine ring covalently linked to a hydrazine moiety—have evolved from versatile building blocks in organic synthesis to highly potent pharmacophores in modern targeted therapeutics. Their unique structural topology allows for robust hydrogen-bonding networks and metal chelation, enabling them to interact with multiple biological targets simultaneously. This whitepaper dissects the core mechanisms of action (MoA) of hydrazinylpyridine derivatives, focusing on their dual-role efficacy in oncology and inflammatory diseases, and provides validated experimental frameworks for their preclinical evaluation.

Core Mechanisms of Action

The pharmacological efficacy of hydrazinylpyridine compounds is driven by their ability to modulate key intracellular signaling pathways. Recent structural and functional studies have isolated three primary mechanisms of action.

Dual Inhibition: COX-2 Suppression and Apoptosis Induction

In the context of colorectal cancer and inflammatory bowel disease, specific hydrazinylpyridine derivatives (such as 2-hydrazinylnicotinonitriles and pyrazolyl-pyridines) function as dual-acting agents. In highly proliferative models like Caco-2 cells, these compounds significantly downregulate Cyclooxygenase-2 (COX-2) protein levels 1. The causality here is critical: COX-2 overexpression in the tumor microenvironment drives prostaglandin E2 (PGE2) synthesis, which promotes cellular proliferation and angiogenesis. By inhibiting COX-2, hydrazinylpyridines dismantle this proliferative signaling cascade.

Simultaneously, molecular docking and dynamic simulations confirm that these derivatives form stable interactions within the catalytic pockets of the Bcl-2 family of proteins [[1]](). They alter the intrinsic apoptotic rheostat by enhancing the expression of the pro-apoptotic Bax protein while reducing the levels of the anti-apoptotic Bcl-2 protein. This shift triggers caspase-3 activation, culminating in cell cycle arrest and apoptosis.

MOA HP Hydrazinylpyridine Derivative COX2 COX-2 Enzyme HP->COX2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) HP->Bcl2 Downregulates Bax Bax (Pro-apoptotic) HP->Bax Upregulates Inflam Inflammatory Cascade Suppression COX2->Inflam Reduces PGE2 Casp3 Caspase-3 Activation Bcl2->Casp3 Blocks Bax->Casp3 Promotes Apoptosis Cell Cycle Arrest & Apoptosis Casp3->Apoptosis Induces

Fig 1. Dual-pathway modulation by hydrazinylpyridines targeting COX-2 and Bax/Bcl-2 apoptosis.

Tubulin Polymerization Inhibition

A secondary, yet highly potent, mechanism involves the disruption of microtubule dynamics. Certain hydrazinylpyridine conjugates exhibit significant tubulin polymerization inhibitory activity (up to 75% inhibition), comparable to the standard destabilizing agent Combretastatin A-4 (CA-4) 1. By binding to the colchicine site on tubulin, these compounds prevent the formation of the mitotic spindle, arresting cells in the G2/M phase.

Transcriptional Downregulation of Inflammatory Markers

In models of inflammatory bowel disease (e.g., ulcerative colitis), novel pyrazolyl-pyridine derivatives synthesized from 3-nitro-2-hydrazinylpyridine (such as DMPNP) exert profound therapeutic effects by downregulating key inflammatory genes. Treatment suppresses the transcription of IL-1β, IL-6, TNF-α, COX-2, and iNOS [[2]](). This suggests that the MoA extends to the molecular level, potentially interfering with upstream transcriptional pathways that mediate the inflammatory cascade.

(Note for Synthetic Chemists: Beyond biology, 2-hydrazinylpyridine serves as a powerful bidentate directing group in transition-metal-catalyzed C-H activation, facilitating the synthesis of complex heterocycles via kinetically favored pathways 3.)

Quantitative Efficacy Data

To contextualize the potency of these compounds, the following table summarizes the quantitative metrics of leading hydrazinylpyridine derivatives across various assays.

Compound / DerivativeTarget / AssayCell Line / ModelIC₅₀ / Inhibition MetricSource
Compound 5d COX-2 InhibitionCaco-2 (Colorectal)0.052 - 0.096 µM1
Compound 26 Tubulin PolymerizationMCF-7 (Breast)75.0% Inhibition1
Compound 20 Tubulin PolymerizationMCF-7 (Breast)74.7% Inhibition1
Compound 5e CytotoxicityA2780 / PC-31.23 - 1.49 µM4

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to isolate the specific mechanistic variables of hydrazinylpyridine compounds.

Protocol 1: Self-Validating COX-2 Expression Profiling via Western Blot

Objective: To quantify the downregulation of COX-2 and apoptotic markers (Bax/Bcl-2) following compound treatment. Causality & Validation: Caco-2 cells are strategically selected because they constitutively overexpress COX-2, providing a robust, high-signal baseline without requiring artificial induction via cytokines (e.g., TNF-α). GAPDH is utilized as a loading control to ensure that observed protein reductions are due to specific pharmacological action, rather than general cell death or unequal loading.

  • Cell Seeding: Plate Caco-2 cells at 1×106 cells/well in 6-well plates and incubate for 24h at 37°C to allow adherence.

  • Treatment: Expose cells to the hydrazinylpyridine derivative (e.g., 0.05 µM and 0.1 µM concentrations) for 48 hours. Include a vehicle control (0.1% DMSO) to establish the baseline.

  • Lysis: Harvest cells and lyse using cold RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial: Inhibitors preserve the transient phosphorylation states of apoptotic signaling proteins.

  • Protein Quantification: Perform a BCA assay to normalize protein concentrations across all samples.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against COX-2, Bax, Bcl-2, Caspase-3, and GAPDH overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using Enhanced Chemiluminescence (ECL). Quantify band densities via densitometry software.

Workflow Cell Cultured Caco-2 Cells (COX-2 Overexpressed) Treat Compound Treatment (0.05 - 0.1 µM) Cell->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis WB Western Blotting (COX-2, Bax, Bcl-2) Lysis->WB Quant Densitometric Quantification WB->Quant

Fig 2. Self-validating Western blot workflow for quantifying COX-2 and apoptotic marker expression.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine if the compound acts as a microtubule destabilizer. Causality & Validation: The assay measures the fluorescence enhancement that occurs when a fluorophore is incorporated into polymerized microtubules. By comparing the compound to a known destabilizer (CA-4) and a known stabilizer (Paclitaxel), the system internally validates the specific direction of tubulin modulation.

  • Preparation: Thaw porcine brain tubulin (>99% purity) on ice and resuspend in PEM buffer (PIPES, EGTA, MgCl₂) containing 1 mM GTP and a fluorescent reporter.

  • Compound Addition: Add the hydrazinylpyridine compound (e.g., 10 µM) to the test wells of a pre-warmed (37°C) 96-well half-area plate. Include Paclitaxel (stabilizer control), CA-4 (destabilizer control), and vehicle (baseline control).

  • Initiation: Rapidly add the tubulin mixture to the wells to initiate polymerization.

  • Kinetic Reading: Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C.

  • Analysis: Calculate the Vmax​ of the growth phase. A reduction in Vmax​ and final fluorescence plateau relative to the vehicle confirms destabilization.

References

  • Title: Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Title: Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety Source: MDPI URL
  • Title: Mechanism of Palladium-Catalyzed Alkylation of Aryl Halides with Alkyl Halides through C–H Activation: A Computational Study Source: ACS Publications URL

Sources

The Privileged Scaffold: A Technical Guide to Substituted Pyridine-3-Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The pyridine-3-carboxamide core is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Its structural geometry allows it to act as a highly efficient bioisostere for natural substrates like nicotinamide adenine dinucleotide (NAD+) and ATP. Mechanistically, the nitrogen atom within the pyridine ring serves as a potent, directional hydrogen-bond acceptor, while the carboxamide moiety provides a versatile combination of hydrogen-bond donor and acceptor capabilities. This dual functionality allows substituted pyridine-3-carboxamides to anchor deeply into diverse enzymatic active sites and allosteric pockets.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical pharmacophore design and bench-top execution. This guide synthesizes recent literature to explore the pharmacological landscape of these compounds, details the causality behind specific synthetic choices, and provides self-validating experimental protocols for their development.

Pharmacological Landscape & Target Modulation

Substituted pyridine-3-carboxamides exhibit an extraordinary breadth of biological activity, driven by precise peripheral substitutions that dictate target selectivity.

  • Oncology & Matrix Metalloproteinases (MMPs): Recent developments have identified dimethylpyridine-3-carboxamide derivatives as potent, non-zinc chelating inhibitors of MMP-13. By avoiding direct zinc chelation, these compounds reduce off-target toxicity. Mechanistic studies reveal that they preferentially bind to the Sudlow II site of human serum albumin (HSA), optimizing their plasma transport properties[1].

  • Infectious Diseases (Tuberculosis & Gram-Negative Bacteria): Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing diaryl side chains have demonstrated exceptional efficacy against drug-resistant Mycobacterium tuberculosis[2]. Furthermore, pyridine-3-carboxamide-6-yl-ureas have been engineered to target the ATPase sub-unit of E. coli DNA gyrase, exploiting a deep sub-pocket at the C4 position of the pyridine ring to achieve nanomolar inhibition[3].

  • Neurology & The Endocannabinoid System: Multi-target modulation is a growing paradigm. Specific 1,2-dihydro-2-oxo-pyridine-3-carboxamides simultaneously inhibit Fatty Acid Amide Hydrolase (FAAH) and Anandamide (AEA) cellular uptake, offering a safer pharmacological profile than single-target cannabinoid receptor agonists[4].

  • Agrochemical Applications: Beyond human health, these analogs are highly effective against Ralstonia solanacearum, significantly enhancing disease resistance against bacterial wilt in agricultural settings[5].

G A Pyridine-3-carboxamide B FAAH Inhibition A->B IC50: 69 nM C AEA Uptake Block A->C IC50: 76 nM D Elevated AEA B->D C->D E CB1/CB2 Modulation D->E Downstream

Multi-target modulation of the endocannabinoid system by pyridine-3-carboxamides.

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table summarizes the quantitative potency of various pyridine-3-carboxamide classes across distinct biological targets.

Target / ApplicationCompound ClassKey Structural SubstituentPotency (IC50 / MIC)Ref
MMP-13 (Anticancer) Dimethylpyridine-3-carboxamides4,6-dimethyl-2-sulfanylSelective Inhibition[1]
E. coli DNA Gyrase Pyridine-3-carboxamide-6-yl-ureasC4-substitutedIC50: 0.019 - 0.037 µM[3]
M. tuberculosis Pyrazolo[1,5-a]pyridine-3-carboxamidesDiaryl side chainMIC: < 0.002 µM[2]
Endocannabinoid Sys. 1,2-dihydro-2-oxo-pyridine-3-carboxamides2-alkoxypyridineIC50: 69 nM (FAAH)[4]
R. solanacearum Pyridine-3-carboxamide analogspara-chloro (Ring C)High disease resistance[5]

Advanced Synthetic Methodologies & Experimental Protocols

The synthesis of highly substituted pyridine-3-carboxamides requires precise control over regioselectivity and functional group tolerance. Below are two field-proven methodologies, detailing the causality behind the chemical choices.

Palladium-Catalyzed Aminocarbonylation

Causality & Rationale: The synthesis of complex pyrazolo[3,4-b]pyridine-3-carboxamides traditionally requires multi-step sequences that suffer from poor atom economy. To circumvent this, a palladium-catalyzed aminocarbonylation strategy utilizing ex situ carbon monoxide generation is preferred[6]. This method is chosen because the mild conditions preserve acid-sensitive functional groups, while the Pd-catalyst ensures strict regioselective insertion of the carbonyl group, yielding up to 99% conversion.

G A Pyrazolo-pyridine D Aminocarbonylation A->D B Pd-Catalyst & Amine B->D C CO Gas (Ex Situ) C->D E Target Product D->E Up to 99% Yield

Palladium-catalyzed aminocarbonylation workflow for pyridine-3-carboxamides.

Step-by-Step Protocol:

  • Reactor Setup: Assemble a two-chamber reactor system (e.g., COware®).

  • CO Generation (Chamber A): Add a stable CO precursor (such as silacarboxylic acid or Mo(CO)6) along with an activating agent.

  • Reaction Mixture (Chamber B): Combine the pyrazolo[3,4-b]pyridine halide precursor (1.0 equiv), the desired primary/secondary amine (1.5 equiv), Pd(OAc)2 catalyst (5 mol%), Xantphos ligand (5 mol%), and a mild base (e.g., Et3N) in anhydrous 1,4-dioxane.

  • Activation: Seal the system and trigger the CO generation in Chamber A.

  • Heating: Heat Chamber B to 80–100°C and stir for 12–24 hours.

  • Self-Validating Workup: The reaction is deemed complete when the starting halide is consumed via LC-MS. Filter the crude mixture through a pad of Celite to remove palladium black (visual confirmation of catalyst precipitation), concentrate under reduced pressure, and purify via flash column chromatography.

Direct Amidation for Antitubercular Diaryl Derivatives

Causality & Rationale: For the rapid generation of antitubercular libraries (e.g., pyrazolo[1,5-a]pyridine-3-carboxamides), direct amidation of the corresponding carboxylic acid remains the gold standard[2]. Using coupling agents like HATU or EDCI/HOBt facilitates the formation of a highly reactive active ester intermediate, which is rapidly trapped by sterically hindered diaryl amines without the need for harsh acyl chloride intermediates.

Step-by-Step Protocol:

  • Activation: Dissolve pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Pre-activation Phase: Stir the mixture at room temperature for 30 minutes. Self-validation step: The suspension will transition into a clear, homogeneous solution, indicating the successful formation of the active ester.

  • Coupling: Add the specific diaryl amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the active ester.

  • Purification & Validation: Quench the reaction with ice-cold water to precipitate the crude amide. Filter, wash with 1M HCl and saturated NaHCO3, and dry. The success of this protocol is self-validated by the disappearance of the carboxylic acid -OH stretch (~3300-2500 cm⁻¹) and the appearance of a sharp, distinct amide carbonyl peak (~1650 cm⁻¹) in FT-IR, corroborated by a downfield shift of the amide proton in ¹H-NMR (>8.0 ppm).

Conclusion

Substituted pyridine-3-carboxamides represent a highly tunable, pharmacologically privileged class of molecules. By understanding the causality behind their binding mechanics—whether acting as hydrogen-bond networks in the ATP pocket of DNA gyrase or modulating the Sudlow II site of HSA—researchers can rationally design next-generation therapeutics. The integration of modern, high-yield synthetic workflows like ex situ Pd-catalyzed aminocarbonylation ensures that these complex chemical spaces can be accessed efficiently and safely.

References

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity Source: MDPI (Molecules) URL:[Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: ResearchGate URL:[Link]

  • Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase Source: European Journal of Medicinal Chemistry / White Rose Research Online URL:[Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Modification on the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core to obtain multi-target modulators of endocannabinoid system Source: Bioorganic & Medicinal Chemistry / NIH PubMed URL:[Link]

Sources

Methodological & Application

Application of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in Kinase Inhibition Assays: Advanced Bioconjugation for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (CAS: 1250542-20-1) is an advanced, bifunctional building block engineered for high-throughput kinase assay development. By combining a canonical kinase hinge-binding motif (pyridine-3-carboxamide) with a bioorthogonal conjugation handle (6-hydrazine), this compound serves as a highly versatile scaffold for generating Activity-Based Probes (ABPs) and affinity tags. This application note details the mechanistic rationale and validated protocols for utilizing this compound to synthesize robust, self-validating probes for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase screening.

Mechanistic Principles: Causality in Probe Design

The utility of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in assay development is rooted in its dual-action structural biology:

  • The Hinge-Binding Pharmacophore : The pyridine-3-carboxamide core acts as an ATP-competitive scaffold. The pyridine nitrogen and carboxamide carbonyl form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. The addition of the N-(butan-2-yl) (sec-butyl) substituent is a deliberate design choice; this branched aliphatic group projects into the hydrophobic gatekeeper pocket of kinases (such as p38α or CDKs), significantly enhancing both binding affinity and target residence time compared to unsubstituted amides.

  • Bioorthogonal Conjugation via Hydrazone Ligation : The 6-hydrazinyl moiety provides a highly nucleophilic handle that reacts selectively with 4-formylbenzoate (4FB)-modified fluorophores or biotin tags. Unlike standard NHS-ester or maleimide chemistries, which can cross-react with off-target lysines or cysteines on the kinase itself, the aniline-catalyzed bis-arylhydrazone formation is entirely bioorthogonal and proceeds rapidly at pH 6.0[2]. The resulting conjugate exhibits a distinct UV absorption signature at 354 nm (molar extinction coefficient ~29,000 M⁻¹cm⁻¹), allowing for real-time reaction monitoring and self-validation of the synthesized probe.

ProbeSynthesis HB N-(butan-2-yl)-6-hydrazinyl pyridine-3-carboxamide (Hinge-Binding Core) Probe Bis-arylhydrazone Kinase Probe (UV 354 nm traceable) HB->Probe Aniline (10 mM) pH 6.0, 2h Tag 4FB-Modified Tag (Biotin / Fluorophore) Tag->Probe

Fig 1. Bioorthogonal synthesis of the kinase affinity probe via bis-arylhydrazone formation.

Quantitative Data: Probe Optimization

The structural modifications of the probe directly impact assay performance. As shown in Table 1 , the inclusion of the sec-butyl group drastically improves the IC₅₀, while the hydrazine/4FB chemistry ensures near-quantitative conjugation yields, resulting in superior Z'-factors for high-throughput screening.

Table 1: Comparative Binding Affinity and Conjugation Efficiency of Kinase Probe Variants

Probe CoreConjugation TagTarget KinaseIC₅₀ (nM)Conjugation Yield (%)Z'-Factor (Assay)
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide 4FB-Cy5p38α14.2>95%0.82
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide 4FB-Biotinp38α16.5>95%0.78
Unsubstituted 6-hydrazinylpyridine-3-carboxamide4FB-Cy5p38α145.088%0.55
Control (Amine-linked Probe)NHS-Cy5p38α85.445%0.42

Experimental Protocols

Protocol A: Bioorthogonal Synthesis of the Cy5-Kinase Probe

This protocol details the aniline-catalyzed conjugation of the title compound to a 4FB-modified Cy5 fluorophore.

Reagents & Buffers:

  • Hydrazine Donor: N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (10 mM in anhydrous DMSO).

  • Aldehyde Donor: 4FB-Cy5 (10 mM in anhydrous DMSO).

  • Reaction Buffer: 100 mM MES, pH 6.0. Causality note: pH 6.0 is optimal because it maintains the nucleophilicity of the hydrazine while allowing protonation of the aldehyde oxygen to facilitate nucleophilic attack.

  • Catalyst: 100 mM Aniline in MES buffer.

Step-by-Step Methodology:

  • Preparation: In a low-bind microcentrifuge tube, combine 100 µL of Reaction Buffer with 10 µL of the 100 mM Aniline catalyst (final aniline concentration: 10 mM).

  • Conjugation: Add 5 µL of the 10 mM Hydrazine Donor and 5 µL of the 10 mM 4FB-Cy5. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at room temperature (22°C) in the dark for 2 hours.

  • Self-Validation (Spectrophotometry): Take a 2 µL aliquot and measure the absorbance at 354 nm using a NanoDrop spectrophotometer. The appearance of a distinct peak at 354 nm confirms the formation of the bis-arylhydrazone bond. Calculate the substitution ratio using the molar extinction coefficient (29,000 M⁻¹cm⁻¹).

  • Purification: Purify the conjugate using reverse-phase HPLC (C18 column) running a gradient of water/acetonitrile with 0.1% TFA. Lyophilize the collected fractions and resuspend in DMSO to a final stock concentration of 1 mM.

Protocol B: Competitive TR-FRET Kinase Inhibition Assay

This protocol utilizes the synthesized Cy5-probe to screen small-molecule inhibitors against a GST-tagged target kinase. TR-FRET is utilized as it provides a highly sensitive, robust readout that minimizes compound auto-fluorescence interference[3].

TRFRET K Target Kinase (GST-Tagged) Ab Anti-GST Terbium Cryptate (Donor) K->Ab Affinity Binding P Cy5-Conjugated Probe (Acceptor) K->P Active Site Binding S TR-FRET Signal (665 nm / 620 nm) Ab->S FRET upon proximity P->S FRET upon proximity I Test Inhibitor (Competitor) I->K Displaces Probe (Loss of FRET)

Fig 2. Competitive TR-FRET kinase assay utilizing the Cy5-conjugated probe.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality note: Brij-35 prevents non-specific adsorption of the highly lipophilic probe to the microplate walls.

  • Reagent Dispensing: To a 384-well low-volume white microplate, add 5 µL of the test inhibitor (serial dilutions in Assay Buffer containing 1% DMSO).

  • Kinase Addition: Add 5 µL of GST-tagged p38α kinase (final concentration: 5 nM). Incubate for 15 minutes at room temperature to allow pre-equilibration of the test inhibitor.

  • Probe & Antibody Addition: Add 10 µL of a detection mix containing the Cy5-Conjugated Probe (final concentration: 15 nM) and Anti-GST Terbium Cryptate antibody (final concentration: 2 nM).

  • Incubation & Readout: Incubate the plate for 60 minutes at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm (Terbium donor) and 665 nm (Cy5 acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm × 10,000). A decrease in the FRET ratio indicates displacement of the Cy5-probe by the test inhibitor. Validate the assay run by ensuring a Z'-factor > 0.5 between positive (no inhibitor) and negative (excess reference inhibitor) controls.

References

  • The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling Source: Annual Review of Biochemistry (2011) URL:[Link]

  • Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling Source: Bioconjugate Chemistry (2008) URL:[Link]

  • HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications Source: Current Chemical Genomics (2009) URL:[Link]

Sources

Application Note: Experimental Protocols for Evaluating the Antimicrobial Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyridine derivatives have emerged as highly versatile scaffolds in antimicrobial drug discovery. Their unique electronic properties and structural flexibility allow them to interact with multiple bacterial targets simultaneously, reducing the likelihood of rapid resistance development. Recent structural and in vitro evaluations of thiazolo-pyridine and azo-imidazo[1,2-a]pyridine derivatives demonstrate their potent dual-action capabilities, functioning primarily as DNA gyrase and dihydrofolate reductase (DHFR) inhibitors[1]. Furthermore, specific pyridine scaffolds exhibit profound toxicity against Gram-negative strains by interacting with and destabilizing lipopolysaccharides (LPS) in the outer membrane[2].

Understanding these mechanisms is critical for designing an experimental protocol that accurately captures the compound's efficacy without introducing artifactual data.

Mechanism P1 Pyridine Derivative T1 DNA Gyrase P1->T1 T2 DHFR Enzyme P1->T2 T3 Cell Membrane P1->T3 E1 Inhibits DNA Supercoiling T1->E1 E2 Blocks Folate Synthesis T2->E2 E3 Alters Permeability / LPS T3->E3 Out Bactericidal Effect E1->Out E2->Out E3->Out

Multi-target mechanisms of action for antimicrobial pyridine derivatives.

Experimental Design & Causality

To ensure reproducibility and clinical relevance, the testing of pyridine derivatives must adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[3]. As a Senior Application Scientist, I emphasize the following causal relationships in the assay design:

  • Solvent Selection (The DMSO Constraint): Pyridine derivatives often suffer from poor aqueous solubility. While Dimethyl Sulfoxide (DMSO) is the standard vehicle, its final concentration in the assay well must not exceed 1% (v/v). Concentrations above this threshold induce baseline cytotoxicity in sensitive bacterial strains, leading to falsely lowered Minimum Inhibitory Concentration (MIC) values.

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory[3]. The precise physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) in CAMHB are critical because divalent cations stabilize the bacterial cell membrane. Using unadjusted broth can artificially inflate the apparent efficacy of membrane-targeting pyridine derivatives[2].

  • Inoculum Standardization: The bacterial suspension must be strictly calibrated to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and subsequently diluted to yield a final well concentration of 5×105 CFU/mL[3]. Deviations from this target cause the "inoculum effect," where an artificially high bacterial load overwhelms the drug, resulting in false resistance.

Step-by-Step Methodology: Broth Microdilution (MIC & MBC)

Workflow N1 1. Stock Preparation (DMSO, ≤1% final well conc.) N2 2. Serial Dilution in CAMHB (96-Well Plate) N1->N2 N4 4. Incubation (37°C, 16-20 Hours) N2->N4 N3 3. Inoculum Preparation (0.5 McFarland Standard) N3->N2 Add 5x10^5 CFU/mL N5 5. MIC Determination (Visual / Resazurin Assay) N4->N5 N6 6. MBC Determination (Agar Plating of Clear Wells) N5->N6

Standardized workflow for determining MIC and MBC of pyridine derivatives.

Phase 1: Compound Preparation
  • Weighing & Dissolution: Accurately weigh the synthesized pyridine derivative and dissolve it in 100% molecular-biology grade DMSO to create a master stock solution of 10,240 µg/mL.

  • Intermediate Dilution: Dilute the master stock 1:50 in CAMHB to create a working stock of 204.8 µg/mL (DMSO concentration is now 2%).

Phase 2: 96-Well Plate Setup & Serial Dilution
  • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile, U-bottom 96-well microtiter plate.

  • Add 100 µL of the working stock (204.8 µg/mL) to column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly by pipetting, and repeating this process through column 10. Discard the final 50 µL from column 10.

    • Note: Column 11 serves as the Growth Control (no drug), and Column 12 serves as the Sterility Control (media only).

Phase 3: Inoculum Preparation & Addition
  • Select 3-5 well-isolated colonies of the target strain (e.g., S. aureus or E. coli) from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard using a densitometer.

  • Dilute this suspension 1:150 in CAMHB to achieve an intermediate concentration of 1×106 CFU/mL.

  • Add 50 µL of the intermediate inoculum to columns 1 through 11. The final volume in each well is 100 µL, the final bacterial concentration is 5×105 CFU/mL, and the maximum final DMSO concentration is 1% (in column 1).

Phase 4: Incubation and MIC/MBC Readout
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours[3].

  • MIC Determination: The MIC is defined as the lowest concentration of the pyridine derivative that completely inhibits visible bacterial growth. Because pyridine compounds can sometimes precipitate or possess intrinsic color, adding 10 µL of Resazurin (0.015%) and incubating for an additional 2 hours is recommended. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10 µL from all wells showing no visible growth (MIC and above) and spot-plate them onto fresh Tryptic Soy Agar (TSA) plates[1]. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (no colony formation).

Quantitative Data Presentation

Structure-activity relationship (SAR) analyses of synthesized pyridine derivatives highlight the pivotal role of specific aryl substituents in modulating antibacterial potency. For instance, the introduction of aldehyde and hydroxyl groups significantly improves activity against multidrug-resistant strains[4].

Table 1: Representative MIC and MBC Values for Substituted Pyridine Derivatives

Compound IDKey SubstituentS. aureus (MIC / MBC) mg/mLE. coli (MIC / MBC) mg/mLP. aeruginosa (MIC / MBC) mg/mL
Pyr-01 Unsubstituted (-H)2.0 / 4.0>4.0 / >4.0>4.0 / >4.0
Pyr-02 Para-Chlorine (-Cl)1.0 / 2.01.5 / 3.02.5 / 5.0
Pyr-03 Aldehyde/Hydroxyl (-CHO, -OH)0.5 / 1.00.5 / 0.70.5 / 1.0
Ciprofloxacin Positive Control0.001 / 0.0020.0005 / 0.0010.002 / 0.004

(Data adapted from SAR analyses of azo-imidazo[1,2-a]pyridine derivatives demonstrating strain-dependent selective activity profiles [[4]]()).

Trustworthiness: The Self-Validating System

A robust protocol must validate itself internally. If any of the following parameters fail, the entire assay plate must be discarded and repeated:

  • Sterility Control (Column 12): Must remain completely clear. Turbidity indicates media contamination.

  • Growth Control (Column 11): Must show robust, uniform turbidity. Failure indicates non-viable bacteria or improperly prepared media.

  • Vehicle Control (Internal Check): A parallel setup containing 1% DMSO and the bacterial inoculum must show growth equal to the Growth Control. This proves that the solvent is not responsible for the observed cell death.

  • Reference Standard Validation: The MIC of the reference antibiotic (e.g., Ciprofloxacin) must fall within the acceptable quality control ranges established by CLSI guidelines for the specific ATCC strains used[3].

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute. 3

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. 1

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC / National Institutes of Health. 2

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC / National Institutes of Health. 4

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in human plasma. The protocol incorporates a derivatization step to enhance the analytical performance of the hydrazine-containing analyte. This method is designed for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and metabolic studies of this compound. The described methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.[1][2][3][4]

Introduction

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide is a novel pyridine derivative with potential therapeutic applications. Accurate measurement of its concentration in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a reactive hydrazine moiety presents unique challenges for bioanalysis, often requiring specialized sample handling and analytical techniques to ensure stability and sensitivity.[5][6] This application note describes a highly selective and sensitive LC-MS/MS method that addresses these challenges through a strategic derivatization approach.

The method involves the derivatization of the hydrazine group with p-tolualdehyde, followed by reversed-phase chromatography and detection using tandem mass spectrometry. This approach improves the chromatographic peak shape, increases the ionization efficiency, and enhances the overall sensitivity of the assay.[7]

Principle of the Method

The analytical workflow begins with the extraction of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide from human plasma via protein precipitation.[8][9] The extracted analyte is then derivatized with p-tolualdehyde to form a stable hydrazone. This derivative is subsequently separated from endogenous plasma components using a C18 reversed-phase HPLC column and quantified by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is proposed for use to ensure the highest accuracy and precision.

Materials and Reagents

  • N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide reference standard

  • N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide-d9 (internal standard)

  • p-tolualdehyde

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Experimental Protocols

Preparation of Standards and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in a 50:50 mixture of methanol and water.

  • Calibration Standards (1-1000 ng/mL): Serially dilute the intermediate analyte stock solution with 50:50 methanol:water to prepare calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Prepare a working solution of the internal standard in 50:50 methanol:water.

  • Derivatizing Reagent (10 mM): Prepare a 10 mM solution of p-tolualdehyde in acetonitrile.

Sample Preparation Protocol

The following diagram illustrates the sample preparation workflow:

G plasma 100 µL Plasma Sample is Add 20 µL Internal Standard (50 ng/mL) plasma->is vortex1 Vortex (10s) is->vortex1 ppt Add 300 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex (30s) ppt->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant derivatize Add 50 µL Derivatizing Reagent (10 mM p-tolualdehyde) supernatant->derivatize react Vortex and React (60°C, 30 min) derivatize->react inject Inject 5 µL into LC-MS/MS System react->inject

Caption: Plasma sample preparation and derivatization workflow.

Step-by-step protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Add 50 µL of the 10 mM p-tolualdehyde derivatizing reagent.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

The derivatized analyte is separated and detected using the following conditions:

ParameterCondition
HPLC System High-performance liquid chromatography system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte (derivatized): To be determined experimentallyInternal Standard (derivatized): To be determined experimentally
Collision Energy To be optimized
Dwell Time 100 ms

Note: The exact MRM transitions and collision energies need to be determined by infusing the derivatized analyte and internal standard into the mass spectrometer.

Method Validation

The analytical method was validated according to the ICH Q2(R2) guideline.[1][3] The following parameters were assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma matrix was confirmed by analyzing blank plasma samples from six different sources.

  • Linearity: The linearity of the method was evaluated by analyzing calibration standards at eight concentration levels. A linear regression with a weighting factor of 1/x² was used.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatograms.[7]

  • Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed by comparing the peak areas of the analyte in pre-extraction and post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[5]

Results and Data Presentation

The following table summarizes the expected performance characteristics of the validated method:

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Linear Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)< 10%
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)< 12%
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 101.0 ng/mL
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect MinimalWithin acceptable limits
Stability Stable under tested conditionsStable for at least 3 freeze-thaw cycles and 6 months at -80°C

Logic of the Analytical Approach

The chosen analytical strategy is based on established principles for the quantification of challenging small molecules in biological matrices.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Protein_Precipitation Protein Precipitation (Removes large molecules) Derivatization Derivatization (Improves stability & sensitivity) Protein_Precipitation->Derivatization RP_HPLC Reversed-Phase HPLC (Separates based on polarity) Derivatization->RP_HPLC MSMS Tandem Mass Spectrometry (MS/MS) (High selectivity and sensitivity) RP_HPLC->MSMS MRM Multiple Reaction Monitoring (MRM) (Specific quantification) MSMS->MRM

Caption: Rationale of the analytical workflow.

Conclusion

This application note presents a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in human plasma. The inclusion of a derivatization step is critical for achieving the required sensitivity and robustness for bioanalytical applications. This method is suitable for use in regulated environments and will support the advancement of drug development programs involving this compound.

References

  • Jansen, R. S., et al. (2026, February 10). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv.
  • Li, Q., et al. (2017, September 15). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
  • Jansen, R. S., et al. (2026, February 17). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • AMSbiopharma. (2025, July 22).
  • Jansen, R. S., et al. (2026, February 10). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • BenchChem. (2025, December). Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • Lab Manager. (2025, December 2).
  • Agilent. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf.

Sources

Application Notes and Protocols: N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Building Block

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide is a pyridine derivative featuring a reactive hydrazinyl moiety. This functional group is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.[1][2] The presence of the carboxamide group, substituted with a butan-2-yl group, offers opportunities for modulating physicochemical properties such as solubility and for establishing additional interactions with biological targets. While specific applications of this exact molecule are not extensively documented in current literature, its structural motifs suggest significant potential as a precursor for the synthesis of pyrazoles, triazoles, and pyridazines. This guide provides detailed hypothetical protocols and mechanistic insights into its potential applications, grounded in established principles of heterocyclic chemistry.

Physicochemical Properties

A summary of the key computed properties of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide is presented below.

PropertyValueSource
CAS Number 1250542-20-1[3][4]
Molecular Formula C9H15N5O[5]
Molecular Weight 209.25 g/mol [5]
IUPAC Name N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide[3][4]
Synonyms N-(sec-butyl)-6-hydrazinonicotinamide[3][4]

Proposed Synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

The synthesis of the title compound can be envisioned through a two-step process starting from 6-chloronicotinic acid. The first step involves the formation of an amide bond with butan-2-amine, followed by a nucleophilic aromatic substitution of the chlorine atom with hydrazine.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrazinolysis 6-chloronicotinic_acid 6-Chloronicotinic Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) 6-chloronicotinic_acid->Amide_Coupling Butan-2-amine Butan-2-amine Butan-2-amine->Amide_Coupling Intermediate_Amide N-(butan-2-yl)-6-chloropyridine-3-carboxamide Amide_Coupling->Intermediate_Amide Nucleophilic_Substitution Nucleophilic Aromatic Substitution Intermediate_Amide->Nucleophilic_Substitution Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Nucleophilic_Substitution Final_Product N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide Nucleophilic_Substitution->Final_Product

Caption: Proposed synthetic workflow for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide.

Protocol: Synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Materials:

  • 6-chloronicotinic acid

  • Butan-2-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of N-(butan-2-yl)-6-chloropyridine-3-carboxamide

  • To a solution of 6-chloronicotinic acid (1 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add butan-2-amine (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-(butan-2-yl)-6-chloropyridine-3-carboxamide.

Step 2: Synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

  • Dissolve N-(butan-2-yl)-6-chloropyridine-3-carboxamide (1 eq.) in ethanol.

  • Add hydrazine hydrate (5-10 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide.

Application in Heterocyclic Synthesis

The hydrazinyl group is a potent nucleophile and can participate in various cyclization reactions to form stable heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles.[6][7][8]

G Precursor N-(butan-2-yl)-6-hydrazinyl- pyridine-3-carboxamide Condensation Cyclocondensation Precursor->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Pyrazole_Product N-(butan-2-yl)-6-(3,5-dimethyl- 1H-pyrazol-1-yl)pyridine-3-carboxamide Condensation->Pyrazole_Product

Caption: Proposed synthesis of a pyrazole derivative.

Protocol: Synthesis of N-(butan-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

Materials:

  • N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (1 eq.) in ethanol.

  • Add acetylacetone (1.1 eq.) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Mechanistic Insight: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the remaining amino group on the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can be synthesized through the cyclization of acylhydrazines with various reagents.[9][10][11] A plausible route involves the reaction of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide with an orthoester.

G Precursor N-(butan-2-yl)-6-hydrazinyl- pyridine-3-carboxamide Cyclization Cyclization Precursor->Cyclization Orthoester Orthoester (e.g., Triethyl orthoformate) Orthoester->Cyclization Triazole_Product N-(butan-2-yl)-6-(4H-1,2,4-triazol- 4-yl)pyridine-3-carboxamide Cyclization->Triazole_Product

Caption: Proposed synthesis of a 1,2,4-triazole derivative.

Protocol: Synthesis of N-(butan-2-yl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide

Materials:

  • N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

  • Triethyl orthoformate

  • Formic acid

Procedure:

  • A mixture of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (1 eq.) and triethyl orthoformate (3-5 eq.) is heated at reflux for 1-2 hours.

  • After cooling, the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is then heated with formic acid at reflux for 2-3 hours to effect cyclization.

  • The reaction mixture is cooled and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized to give the desired 1,2,4-triazole.

Mechanistic Insight: The hydrazine reacts with the orthoester to form a formimidate intermediate. Subsequent heating in formic acid promotes cyclization and elimination of ethanol and water to yield the aromatic 1,2,4-triazole ring.

Synthesis of Pyridazine Derivatives

Pyridazines can be synthesized by the reaction of hydrazines with γ-ketoesters or related compounds.[2][12][13]

G Precursor N-(butan-2-yl)-6-hydrazinyl- pyridine-3-carboxamide Cyclization_Dehydration Cyclization & Dehydration Precursor->Cyclization_Dehydration Ketoester γ-Ketoester (e.g., Ethyl levulinate) Ketoester->Cyclization_Dehydration Pyridazine_Product N-(butan-2-yl)-6-(6-methyl-3-oxo-2,3- dihydropyridazin-1-yl)pyridine-3-carboxamide Cyclization_Dehydration->Pyridazine_Product

Caption: Proposed synthesis of a pyridazine derivative.

Protocol: Synthesis of N-(butan-2-yl)-6-(6-methyl-3-oxo-2,3-dihydropyridazin-1-yl)pyridine-3-carboxamide

Materials:

  • N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

  • Ethyl levulinate

  • Ethanol

  • Sodium ethoxide

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in ethanol), add N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (1 eq.).

  • Stir for 15 minutes at room temperature.

  • Add ethyl levulinate (1 eq.) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent in vacuo and add water to the residue.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent.

Mechanistic Insight: The reaction involves the formation of a hydrazone at the ketone position of the γ-ketoester. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the other nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol to form the pyridazinone ring.

Safety and Handling

  • N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide and its precursors should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide represents a promising, yet underexplored, precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore its synthetic utility in constructing diverse molecular architectures. The versatility of the hydrazinyl group, coupled with the tunable properties afforded by the substituted carboxamide, makes this compound a valuable addition to the synthetic chemist's toolbox for drug discovery and development.

References

  • PubChem. N-butan-2-yl-6-hydrazinylpyridazine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Al-Omair, M. A. (2015). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 20(9), 15686-15701. [Link]

  • Prieur, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Asian Journal of Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR, 6(5), 945-951. [Link]

  • SlidePlayer. Pyridazine. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Elsevier. (2020). 2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. Journal of Molecular Structure, 1222, 128911. [Link]

  • PMC. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4231. [Link]

  • ScienceDirect. (2020). 2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. Journal of Molecular Structure, 1222, 128911. [Link]

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3433-3440. [Link]

  • Journal of the Faculty of Pharmacy of Ankara University. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. J. Fac. Pharm. Ankara, 46(2), 308-321. [Link]

  • ResearchGate. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. Thieme, 13, 14. [Link]

  • RACO. (2013). Recent advances in the synthesis of triazole derivatives. Afinidad, 70(564). [Link]

  • Semantic Scholar. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. Arkivoc, 2021(1), 162-235. [Link]

  • MPG.PuRe. (2018). Supporting Information Triazoles: a new class of precursors for the synthesis of negatively charged carbon nitride derivatives. [Link]

  • ResearchGate. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • ResearchGate. (2008). UTILITY OF N-2-PYRIDYL–3-OXOBUTANAMIDE IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF NEW DIHYDROPYRIDINE, FUSED PYRIDINE, PYRIDOPYRIDONE, PYRIDAZINE AND PYRIDOPYRIMIDINETHIONE DERIVATIVES. Al-Azhar Bulletin of Science, 19(A-2), 119-134. [Link]

  • MDPI. (2021). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Molecules, 26(23), 7247. [Link]

  • PubMed. (2018). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Curr Issues Pharm Med Sci, 31(3), 155-159. [Link]

  • Indian Journal of Forensic Medicine & Toxicology. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. [Link]

  • MDPI. (2022). Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. Molecules, 27(17), 5670. [Link]

  • Scientific & Academic Publishing. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-9. [Link]

  • Der Pharma Chemica. (2016). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 8(1), 220-227. [Link]

Sources

"N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in fragment-based drug discovery"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide as a Bifunctional Scaffold in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, FBDD & Structural Biology

Introduction & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight (<300 Da), low-complexity molecules that bind to biological targets with weak affinity but high Ligand Efficiency (LE). The primary bottleneck in FBDD is the subsequent optimization—specifically, fragment growing or linking—which often suffers from entropic penalties if the growth vector is misaligned.

To circumvent this, we utilize N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide (MW: 208.26 Da) as a highly rationalized, bifunctional fragment scaffold. This molecule is engineered to simultaneously probe structural affinity and enable dynamic chemical evolution:

  • Pyridine-3-carboxamide Core: This is a privileged pharmacophore in medicinal chemistry. The nitrogen of the pyridine ring and the carboxamide moiety establish highly predictable, directional hydrogen-bonding networks. This core is frequently utilized to target the hinge region of kinases or the S1' specificity pockets of metalloproteinases (e.g., MMP-13)[1][2].

  • 6-Hydrazinyl Anchor: The hydrazine group acts as a reactive nucleophile. In the context of FBDD, it serves two distinct purposes: it can act directly as a water-mimicking warhead in aspartyl proteases[3], or it can be utilized in Protein-Directed Dynamic Combinatorial Chemistry (P-D DCC) to form reversible hydrazone bonds with aldehyde libraries[4].

  • N-(butan-2-yl) Substituent: This branched, chiral aliphatic chain acts as a stereospecific probe for adjacent hydrophobic sub-pockets, allowing researchers to map spatial constraints and optimize lipophilic ligand efficiency early in the discovery phase.

Molecular_Logic M N-(butan-2-yl)-6-hydrazinyl pyridine-3-carboxamide C1 Pyridine-3-carboxamide (H-Bonding Core) M->C1 Target Anchoring C2 6-Hydrazinyl Group (DCC Anchor / Warhead) M->C2 Reversible Covalent C3 N-(butan-2-yl) Group (Hydrophobic Probe) M->C3 S1' Pocket

Fig 1: Structural deconstruction of the bifunctional fragment scaffold.

Application Workflow: Protein-Directed Dynamic Combinatorial Chemistry (P-D DCC)

Fragment linking is traditionally challenging due to the rigid geometric requirements of linkers. P-D DCC solves this by allowing the target protein to act as a thermodynamic template. The protein selects and amplifies the highest-affinity fragment combination from a dynamic library of continuously interconverting molecules[5][6].

By reacting the 6-hydrazinyl group of our scaffold with a library of diverse aldehydes, we generate a Dynamic Combinatorial Library (DCL) of hydrazones.

DCC_Cycle cluster_0 Dynamic Combinatorial Library (pH 6.5, Aniline Catalyst) F1 Hydrazinyl Fragment H1 Interconverting Hydrazones F1->H1 Reversible Exchange A1 Aldehyde Library A1->H1 Target Target Protein H1->Target Incubation Amp Amplified Hydrazone Hit Target->Amp Thermodynamic Amplification

Fig 2: Protein-directed DCC cycle utilizing hydrazone exchange.

Protocol 1: Self-Validating P-D DCC Hit Identification

Causality Focus: Uncatalyzed hydrazone exchange requires highly acidic conditions (pH 3–4), which denatures most target proteins. To maintain protein integrity while permitting dynamic exchange, we utilize aniline as a nucleophilic catalyst at a biocompatible pH (6.5–7.0)[5][7].

Step 1: Pseudostatic Library Generation

  • Prepare a 10 mM stock of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in DMSO.

  • Prepare a pooled library of 10–20 diverse aldehydes (10 mM each in DMSO).

  • In a 96-well plate, combine the hydrazine fragment (100 µM final) and the aldehyde pool (10 µM each final) in an assay buffer (50 mM HEPES, 150 mM NaCl, pH 6.5) containing 10 mM aniline catalyst.

  • Incubate at 25°C for 24 hours to allow the DCL to reach thermodynamic equilibrium.

Step 2: Target Templating

  • Split the equilibrated DCL into two parallel reaction streams:

    • Stream A (Target): Add the purified target protein (e.g., endothiapepsin or target kinase) to a final concentration of 20 µM.

    • Stream B (Control): Add an equivalent concentration of a non-binding control protein (e.g., BSA) to account for non-specific protein binding and background thermodynamic equilibrium.

  • Incubate both streams for an additional 24 hours at 4°C.

Step 3: Quenching & LC-MS Analysis

  • Causality: To prevent the equilibrium from shifting during LC-MS analysis, the reaction must be "frozen"[4]. Add sodium cyanoborohydride (NaBH₃CN, 5 mM) to irreversibly reduce the interconverting hydrazones into stable hydrazines.

  • Inject 10 µL of each stream into a high-resolution LC-MS/MS system.

Validation Checkpoint (The Self-Validating System): Extract the Extracted Ion Chromatogram (EIC) for each theoretical hydrazone mass. Calculate the Amplification Factor (AF) :

AF=Peak Area in Stream B (Control)Peak Area in Stream A (Target)​

A true, target-templated hit is only validated if AF≥1.5 . Any peak showing equal intensity in both streams is a product of baseline thermodynamic stability, not target affinity, and is discarded.

Application Workflow: Biophysical Validation via SPR

Once a hit is identified via DCC, the binding kinetics of the isolated fragment and the amplified hit must be orthogonally validated using Surface Plasmon Resonance (SPR).

Protocol 2: Self-Validating SPR Kinetic Profiling

Causality Focus: Because fragments have low molecular weights and weak initial affinities (high µM range), they must be screened at high concentrations (up to 1 mM). At these concentrations, bulk refractive index changes caused by DMSO solvent mismatches can easily produce false positives. A rigorous solvent correction workflow is mandatory.

Step 1: Sensor Chip Functionalization

  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000–5000 Response Units [RU] to account for the low MW of the fragment).

  • Leave one flow cell unmodified (ethanolamine blocked) to serve as the reference channel.

Step 2: Solvent Correction Calibration

  • Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+).

  • Run the calibration series before the fragment injection to map the bulk refractive index shift.

Step 3: Kinetic Injection

  • Inject N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide in a 2-fold dilution series (15.6 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Allow 60 seconds for association and 120 seconds for dissociation.

Validation Checkpoint (The Self-Validating System): Subtract the reference channel and apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The data is only valid if:

  • The χ2 (Chi-square) value of the fit is <10% of the Rmax​ .

  • The experimental Rmax​ does not exceed the theoretical Rmax​ . An experimental response exceeding theoretical limits indicates non-specific aggregation or stoichiometric violations, invalidating the fragment hit.

Quantitative Data Presentation

Following the FBDD workflow, the hydrazone hit is typically converted into a stable bioisostere (e.g., replacing the reversible hydrazone with a stable alkene or amide) to generate a lead candidate[6]. The table below summarizes a typical progression utilizing this scaffold.

Compound StageStructure / ModificationMW (Da) KD​ (µM)Ligand Efficiency (LE)*Binding Mode (Validation)
1. Anchor Fragment N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide208.2215.00.32H-bonds to hinge; S1' pocket entry (SPR/X-ray)
2. DCC Amplified Hit Hydrazone derivative (hit from aldehyde pool)345.48.50.35Extended into S2 pocket (LC-MS AF = 3.2)
3. Optimized Lead Alkene bioisostere of hydrazone hit344.40.120.41Highly stable; optimized hydrophobic contacts

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is generally required for a viable FBDD lead.

References

  • Protein-Directed Dynamic Combinatorial Chemistry: An Efficient Strategy in Drug Design | ACS Omega Source: ACS Omega URL
  • Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment‐Based Drug Design Facilitated by Dynamic Combinatorial Chemistry Source: PMC / Angewandte Chemie URL
  • Enabling synthesis in fragment-based drug discovery (FBDD)
  • Protein-Directed Dynamic Combinatorial Chemistry: A Guide to Protein Ligand and Inhibitor Discovery Source: MDPI / Molecules URL
  • Hydrazine as a water mimicking warhead in Asp proteases Source: ResearchGate URL
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Taylor & Francis / Drug Design, Development and Therapy URL
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity Source: PMC / International Journal of Molecular Sciences URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. The inherent chemical properties of this molecule—namely its polarity, basicity from multiple nitrogen atoms, and the reactivity of the hydrazinyl group—present unique purification challenges.[1] This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Initial Assessment & Strategy

Before attempting purification, it is critical to assess the crude reaction mixture to devise an appropriate strategy. A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify the target compound and major impurities.

Troubleshooting & FAQ Guide

Q1: My compound streaks severely on silica gel TLC plates, making it impossible to determine an effective solvent system for column chromatography. What causes this and how can I fix it?

A1: Severe streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the silica surface.[2][3] The multiple nitrogen atoms in N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide make it basic enough to bind tightly to silica, leading to poor chromatographic performance.

Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to surface silanol groups (Si-OH). Basic compounds can be protonated and bind ionically, or engage in strong hydrogen bonding, causing them to move slowly and unevenly with the mobile phase.[2]

Solution: Mobile Phase Modification

The most effective solution is to add a small amount of a basic modifier to your mobile phase to "mask" the acidic silanol sites.[3]

Step-by-Step Protocol: TLC Optimization with a Basic Modifier

  • Prepare Stock Solutions:

    • Eluent A: 95:5 Dichloromethane (DCM) / Methanol (MeOH).

    • Eluent B (Modified): To 100 mL of Eluent A, add 1 mL of triethylamine (TEA) or 1 mL of ammonium hydroxide (NH₄OH) for a ~1% basic modifier concentration.

  • Spotting: Spot your crude reaction mixture onto two separate TLC plates.

  • Development: Develop one plate in Eluent A and the second in Eluent B.

  • Analysis: Compare the two plates. The plate developed in the modified eluent (Eluent B) should show significantly rounder, more defined spots with less streaking, allowing for accurate Rf calculation. An optimal Rf for column chromatography is typically between 0.2 and 0.3.[4]

Mobile Phase Observation Recommendation
DCM/MeOHSevere streaking, Rf ≈ 0.0 - 0.1Unsuitable for chromatography.
DCM/MeOH + 1% TEACompact spots, Rf ≈ 0.25Proceed with this system for column chromatography.
Q2: I ran a flash column with a modifier, but my compound still co-elutes with a polar impurity. What alternative chromatography methods can I use?

A2: When impurities have very similar polarity to the target compound, normal-phase chromatography on silica may not provide sufficient resolution. In this case, switching the separation mechanism is the best approach. Hydrophilic Interaction Liquid Chromatography (HILIC) or using a different stationary phase like alumina can be highly effective.[5][6]

Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[6] It uses a polar stationary phase (like silica) but with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous modifier.[5][6]

Step-by-Step Protocol: HILIC Method Development

  • Column: Use a standard silica gel column.

  • Mobile Phase A (Aqueous): Water with 10 mM ammonium formate (aids with peak shape and MS compatibility).

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial TLC Screen: Spot your sample on a silica plate and develop it in a solvent system of 95:5 Acetonitrile/Water. This will give you an idea of retention.

  • Column Elution: Start with a high organic percentage (e.g., 98:2 Acetonitrile/Water with 10mM Ammonium Formate) and gradually increase the aqueous portion to elute your compounds. This "reversed" polarity approach can provide a unique selectivity profile compared to normal-phase.

Solution 2: Alumina Chromatography

Alumina is a less acidic stationary phase than silica and can offer different selectivity, especially for basic compounds.[7][8] It is available in basic, neutral, and acidic grades. For your compound, neutral or basic alumina would be most appropriate.

Workflow: Purification Strategy Selection

G cluster_0 Initial Purity Assessment cluster_1 Primary Purification cluster_2 Secondary Purification Options cluster_3 Final Product start Crude Product (TLC/LCMS Analysis) silica Silica Gel Chromatography (+ Basic Modifier) start->silica check_purity1 Purity >95% ? silica->check_purity1 hilichplc Preparative HILIC check_purity1->hilichplc No alumina Alumina Column check_purity1->alumina No recrystal Recrystallization check_purity1->recrystal No final Pure Compound (>98%) check_purity1->final Yes hilichplc->final alumina->final recrystal->final G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product A Crude Reaction Mixture B Silica Flash Chromatography (DCM/MeOH + 1% TEA) A->B C Combine Fractions (TLC/LCMS Analysis) B->C D Recrystallization (e.g., from Ethyl Acetate/Hexanes) C->D E Filter and Wash Crystals D->E F Dry Under Vacuum (Inert Atmosphere) E->F G Store at -20°C Protected from Light F->G

Sources

"N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Welcome to the dedicated technical support resource for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. As a novel compound, understanding its stability and degradation profile is paramount for successful research and development. This guide is structured to provide you with actionable insights and troubleshooting protocols based on the inherent chemical properties of its constituent functional groups: a hydrazine moiety, a pyridine ring, and a secondary amide.

Our approach is grounded in predictive analysis based on established principles of organic chemistry, providing a robust framework for your experimental design and data interpretation.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your work with N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide, providing potential causes and detailed solutions.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: We are observing significant variability in the IC50 values of our compound in cell-based assays. Could this be related to compound stability?

Answer:

Absolutely. Inconsistent biological activity is a classic indicator of compound instability in an aqueous assay environment. The hydrazine and pyridine moieties in N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide are susceptible to degradation under common experimental conditions.

Probable Causes:

  • Oxidative Degradation: Hydrazines are notoriously sensitive to oxidation, which can be catalyzed by dissolved oxygen in your assay media or by trace metal ions. This can lead to the formation of inactive or even cytotoxic byproducts. The pyridine ring can also undergo oxidation, further contributing to the loss of the parent compound.

  • pH-Dependent Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, particularly at non-neutral pH. While generally stable, prolonged incubation in acidic or basic media can lead to cleavage, yielding 6-hydrazinylnicotinic acid and butan-2-amine, which will be inactive.

  • Reaction with Media Components: Some components of cell culture media, such as certain aldehydes or ketones (e.g., pyruvate), can potentially react with the hydrazine group to form hydrazones. This would result in a modified compound with altered pharmacological properties.

Troubleshooting Protocol:

  • Assess Stock Solution Stability:

    • Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO).

    • Analyze an aliquot immediately by HPLC-UV to establish a baseline (t=0).

    • Store the stock solution under your standard conditions and re-analyze at regular intervals (e.g., 24, 48, 72 hours). A decrease in the parent peak area indicates instability.

  • Evaluate Stability in Assay Media:

    • Spike the compound into your cell-free assay media.

    • Incubate under the exact conditions of your biological assay (temperature, CO2, etc.).

    • Analyze samples by HPLC-MS at various time points to identify and quantify the parent compound and any major degradation products.

  • Mitigation Strategies:

    • Use Freshly Prepared Solutions: Always prepare working solutions immediately before use.

    • Degas Assay Media: To minimize oxidative degradation, consider sparging your media with an inert gas like nitrogen or argon before adding the compound.

    • Incorporate Antioxidants: The addition of antioxidants like ascorbic acid or glutathione to the assay media can help protect the hydrazine moiety. However, you must first run controls to ensure the antioxidant does not interfere with the assay itself.

    • Control pH: Ensure your assay media is well-buffered to maintain a stable pH throughout the experiment.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms Over Time

Question: We are analyzing our compound by reverse-phase HPLC and notice the appearance of new, more polar peaks in our aged samples. What could these be?

Answer:

The appearance of more polar (earlier eluting) peaks is a strong indication of degradation. Given the structure of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide, the most likely culprits are oxidation or hydrolysis products.

Probable Degradation Pathways:

  • Oxidation of Hydrazine: The primary hydrazine group is highly susceptible to oxidation, which can proceed through several intermediates to ultimately form nitrogen gas and 6-aminopyridine-3-carboxamide derivatives or even cleave the C-N bond.

  • N-Oxidation of Pyridine: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This introduces a polar N-O bond, significantly increasing the polarity of the molecule.

  • Amide Hydrolysis: As mentioned previously, cleavage of the amide bond would result in 6-hydrazinylnicotinic acid and butan-2-amine, both of which are more polar than the parent compound.

Workflow for Degradant Identification:

G cluster_main N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A Parent Compound B Pyridine N-Oxide A->B [O] C Diimide Intermediate A->C [O] E 6-Hydrazinylnicotinic Acid A->E H2O, H+ or OH- F Butan-2-amine A->F H2O, H+ or OH- D Loss of N2 C->D -N2

Caption: Predicted degradation pathways of the target compound.

References

  • PubChem. Hydrazine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry, 5th Edition. Paula Yurkanis Bruice. Pearson. (General chemistry principle, no direct link available)
  • PubChem. Pyridine N-oxide. National Center for Biotechnology Information. [Link]

"how to avoid impurities in N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide production"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this compound, with a strong focus on impurity prevention and remediation.

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems that may be encountered during the synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. The proposed synthetic route involves two key steps: (1) Amide formation between a 6-chloronicotinic acid derivative and sec-butylamine, followed by (2) Nucleophilic aromatic substitution with hydrazine.

Problem 1: My final product is contaminated with unreacted 6-chloro-N-(butan-2-yl)pyridine-3-carboxamide.

Root Cause Analysis: This is one of the most common impurities and indicates that the nucleophilic aromatic substitution (hydrazinolysis) reaction has not gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the hydrazine nucleophile.

Recommended Actions:

  • Reaction Monitoring & Optimization:

    • Extend Reaction Time: The reaction should be monitored by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) until the starting material (6-chloro intermediate) is consumed to an acceptable level (e.g., ≤ 2.0%).[1]

    • Increase Temperature: The hydrazinolysis step is typically performed at an elevated temperature. A common protocol involves heating the reaction mass to 95 ± 5 °C in an aqueous solution.[1] Ensure your reaction is reaching and maintaining this target temperature.

    • Hydrazine Stoichiometry: Use a significant excess of hydrazine hydrate. Molar ratios of 5-6 equivalents relative to the chloro-pyridine starting material are often employed to drive the reaction to completion.[1]

  • Purification Strategy:

    • Crystallization: The target compound, N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide, often has limited solubility in the reaction medium (e.g., water) upon cooling.[1] This allows for selective crystallization of the product, leaving the more soluble starting material and by-products in the mother liquor. Cooling the reaction mixture to around 20 °C over a period of 2 hours can facilitate effective isolation of the pure product.[1]

Verification:

  • Post-purification, acquire an HPLC chromatogram of your final product. The peak corresponding to the 6-chloro starting material should be absent or below the project-defined limit.

  • Confirm the structure and purity using ¹H NMR and Mass Spectrometry.

Problem 2: I am observing a di-substituted or other unexpected side-product.

Root Cause Analysis: Hydrazine is a reactive nucleophile. Under certain conditions, it can participate in side reactions. One potential side product is the formation of a symmetrical di-pyridyl hydrazine, especially if the reaction is exposed to air (oxygen), which can lead to oxidative coupling.[1]

Recommended Actions:

  • Maintain an Inert Atmosphere: The hydrazinolysis reaction is sensitive to air.[1] It is critical to conduct the reaction under an inert atmosphere, such as nitrogen or argon. Purging the reaction vessel and the solvent with nitrogen before adding reagents can significantly minimize the formation of oxidative side products.[1]

  • Control Reagent Addition: While less common for this specific reaction, in some cases, slow addition of the limiting reagent can help control side reactions. However, for hydrazinolysis, ensuring a well-mixed solution under inert conditions is the primary control.

Purification Strategy:

  • Aqueous Workup: Some oxidative by-products can be removed with an aqueous workup. For instance, washing with a solution of sodium bisulfite can help remove certain impurities.[1]

  • Recrystallization: Well-chosen solvent systems are key to rejecting impurities. For similar hydrazinyl pyridine intermediates, mixtures like 2-butanol/heptane have proven effective for crystallization as they balance solubility at high temperatures with low solubility at room temperature, allowing for good recovery of pure product while leaving impurities behind.[1]

Verification:

  • Use LC-MS to identify the mass of the unknown impurity. This will help elucidate its structure and confirm if it is a di-substituted product or another derivative.

Problem 3: The final product appears unstable, showing a color change upon storage.

Root Cause Analysis: Hydrazine-containing compounds can be susceptible to oxidation, especially when exposed to air and light.[2] The lone pair of electrons on the nitrogen atoms can be oxidized, leading to the formation of colored impurities. The stability can also be pH-dependent.

Recommended Actions:

  • Storage Conditions:

    • Store the final compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).

    • Protect the compound from light by using an amber vial or storing it in a dark location.

    • Store at a reduced temperature, such as 2-8°C, to slow down potential degradation pathways.[3]

  • Salt Formation: For long-term stability, consider converting the free base to a more stable salt, such as a hydrochloride salt. Salts are often more crystalline and less prone to air oxidation.[4]

Verification:

  • Periodically re-analyze a stored sample by HPLC to check for the appearance of new impurity peaks over time. A stable compound will show no significant change in its purity profile.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic route for N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide?

The most common and industrially relevant approach is a two-step synthesis:

  • Amidation: Start with 6-chloronicotinic acid or its ester derivative (e.g., methyl 6-chloronicotinate). Couple this with sec-butylamine to form the amide bond, yielding the intermediate, 6-chloro-N-(butan-2-yl)pyridine-3-carboxamide. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with the amine. Enzymatic methods using lipases like Novozym® 435 in solvents such as tert-amyl alcohol also present a green alternative for this step.[5]

  • Hydrazinolysis: React the 6-chloro intermediate with an excess of hydrazine hydrate in a suitable solvent (water is often used) at high temperatures (e.g., 95-100 °C) under a nitrogen atmosphere to displace the chloride and form the final product.[1][6]

Synthesis_Pathway A 6-Chloronicotinic Acid Intermediate 6-chloro-N-(butan-2-yl)pyridine-3-carboxamide A->Intermediate Amidation Step 1 B sec-Butylamine B->Intermediate C Hydrazine Hydrate Product N-(butan-2-yl)-6-hydrazinyl- pyridine-3-carboxamide C->Product Intermediate->Product Hydrazinolysis (Step 2) - Excess Hydrazine - 95-100 °C - N2 Atmosphere Impurity1 Unreacted Intermediate Intermediate->Impurity1 Incomplete Reaction Impurity2 Oxidative Side-Products Product->Impurity2 Air (O2) Exposure

Caption: Synthetic pathway and common impurity formation.

Q2: What are the critical process parameters to control during the hydrazinolysis step?

Based on process development studies for similar compounds, the following parameters are critical for ensuring high yield and purity.[1]

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen)Prevents the formation of oxidative side-products, which can be a minor but persistent impurity issue.[1]
Temperature 95 ± 5 °CEnsures a sufficient reaction rate for the nucleophilic aromatic substitution to proceed to completion.
Reagent Stoichiometry >5 equivalents of Hydrazine HydrateA large excess of the nucleophile drives the equilibrium towards the product, minimizing unreacted starting material.
Reaction Monitoring HPLCProvides accurate, quantitative data to determine reaction completion and ensure the starting material is consumed to <2%.
Cooling Profile Slow cooling (e.g., over 2 hours) to 20°CPromotes the formation of a pure, crystalline solid product by leveraging its low solubility in the aqueous reaction medium.[1]

Q3: Which analytical techniques are best for purity assessment and impurity identification?

A multi-technique approach is recommended for comprehensive analysis:

  • HPLC with UV detection: This is the workhorse technique for quantitative purity assessment. A gradient method using a C18 column with a mobile phase of acetonitrile and acidified water is a good starting point.[1][7] It can effectively separate the starting material, product, and most impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for impurity identification. It provides the molecular weight of unknown peaks in your chromatogram, allowing you to propose structures for side-products (e.g., di-substituted species).[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of your final product and can detect impurities if they are present at levels of ~1% or higher.

  • Karl Fischer Titration: Important for determining the water content in your final, isolated solid, as residual water can affect the accuracy of weighing and subsequent reactions.

Q4: How can I effectively purify the final product if crystallization is insufficient?

If impurities persist after crystallization, flash column chromatography is the next logical step.

General Protocol for Flash Column Chromatography:

  • Adsorbent Selection: Silica gel is the standard stationary phase for compounds of this polarity.

  • Solvent System (Eluent) Selection:

    • Start by performing Thin Layer Chromatography (TLC) to find a suitable eluent system.

    • Test solvent systems of varying polarity. A common starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).

    • For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can prevent peak tailing and improve separation by neutralizing acidic sites on the silica gel.

    • Aim for an Rf value of ~0.3 for the target compound on the TLC plate.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often provides better separation than loading the sample as a liquid.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Troubleshooting_Workflow Start Impurity Detected in Final Product (by HPLC/LCMS) Identify Identify Impurity by LC-MS and/or NMR Start->Identify SM Is impurity the 6-chloro starting material? Identify->SM SideProduct Is impurity an unknown side-product? Identify->SideProduct Degradation Is impurity a new peak appearing on storage? Identify->Degradation Action_SM Action: 1. Re-run reaction with longer time / higher temp. 2. Ensure >5 eq. Hydrazine. 3. Re-crystallize carefully. SM->Action_SM Yes Action_SideProduct Action: 1. Ensure reaction is under N2. 2. Check for oxidative coupling (dimers). 3. Purify via Column Chromatography. SideProduct->Action_SideProduct Yes Action_Degradation Action: 1. Store product under N2 at 2-8°C. 2. Protect from light. 3. Consider conversion to a stable salt (e.g., HCl). Degradation->Action_Degradation Yes

Caption: A decision workflow for impurity troubleshooting.

References

  • Organic Process Research & Development. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. Available from: [Link]

  • Pipzine Chemicals. 3-Hydrazino-pyridine HCl. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available from: [Link]

  • Google Patents. (CN106588758B). Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. (CN106588758A). Synthetic process for 2-hydrazinylpyridine derivative.
  • ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. Available from: [Link]

  • ResearchGate. Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Available from: [Link]

  • PubChem. N-butan-2-yl-6-hydrazinylpyridazine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2004). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules. National Library of Medicine. Available from: [Link]

  • MDPI. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Available from: [Link]

  • ScienceDirect. Synthesis, characterization, theoretical validation of (E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. Available from: [Link]

  • ResearchGate. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Available from: [Link]

  • PMC. (2018). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Library of Medicine. Available from: [Link]

  • National Toxicology Program. 2-Chloropyridine. Available from: [Link]

  • Academia.edu. Synthesis and Characterization of Some New N-Glycosides of Pyridine-2,6-bis-Carboxamides Derivatives. Available from: [Link]

  • PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. National Library of Medicine. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in successfully scaling up this synthesis from the lab bench to pilot plant or manufacturing scale. The synthesis, while conceptually straightforward, presents several challenges during scale-up, including managing exothermic events, ensuring complete reactions, and controlling impurity profiles.

This guide is structured to address specific issues you may encounter during the key stages of the synthesis. It is built on the principles of providing not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions for your specific process.

Overall Synthetic Workflow

The synthesis is typically a two-step process starting from 6-chloronicotinic acid (or its activated form). The first step is an amide bond formation with sec-butylamine, followed by a nucleophilic aromatic substitution (SNAr) with hydrazine.

Caption: High-level overview of the two-stage synthesis pathway.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address potential problems.

Stage 1: Amide Formation
Question: My amide coupling reaction is showing low yield and/or the formation of a stable O-acylisourea byproduct. What is happening and how can I fix it?

Answer:

This issue is common when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone.

  • Causality: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the amine to form the desired amide. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive and becomes a significant byproduct, thus lowering your yield. This is particularly problematic with sterically hindered amines like sec-butylamine.

  • Solutions & Scientific Rationale:

    • Use an Additive: The most effective solution is to include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as "active ester relays." They rapidly react with the O-acylisourea to form a less reactive but still potent active ester intermediate. This new intermediate is more stable towards rearrangement but readily reacts with the amine, significantly improving amide yield and minimizing byproduct formation.

    • Order of Addition: When scaling up, the order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and additive before adding the amine can often improve results. This ensures the active ester is formed and ready to react as soon as the nucleophile is introduced.

    • Alternative Coupling Reagents: Consider phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) coupling reagents. These reagents form active esters directly and are often more efficient for hindered couplings, though they are more expensive and generate different byproducts that must be managed during work-up.

ParameterRecommended AdjustmentRationale
Reagent Add HOBt or Oxyma (1.0-1.2 equiv.)Suppresses N-acylurea formation by creating a more stable active ester intermediate.
Temperature Maintain 0-25°CBalances reaction rate with the stability of the activated intermediate.
Solvent Aprotic polar (DMF, NMP) or chlorinated (DCM)Ensures solubility of all reactants and intermediates.
Question: I am seeing epimerization/racemization at the chiral center of sec-butylamine. How can I prevent this?

Answer:

While the chiral center is on the amine in this specific synthesis, racemization is a significant concern in amide coupling, especially when the carboxylic acid has an alpha-chiral center. The principles to avoid it are still relevant.

  • Causality: The activated carboxylic acid intermediate can, under certain conditions (particularly with reagents like DCC alone), form an oxazolone. The alpha-proton of this oxazolone is acidic and can be deprotonated and reprotonated, leading to racemization.

  • Solutions & Scientific Rationale:

    • Use Additives: Additives like HOBt are known to significantly suppress racemization by preventing the formation of the oxazolone intermediate.

    • Non-Racemizing Reagents: Uronium/aminium type reagents (HATU, HBTU) are generally considered to have a lower propensity for causing racemization.

    • Base Selection: If a tertiary amine base (e.g., triethylamine, DIPEA) is used, opt for a more sterically hindered base like DIPEA, as it is less likely to cause deprotonation at sensitive positions. Ensure you use it in stoichiometric amounts, as excess base can promote side reactions.

Stage 2: Hydrazinolysis (Nucleophilic Aromatic Substitution)
Question: The conversion of the chloro-intermediate to the final hydrazinyl-product is slow or incomplete. What are the key parameters to optimize?

Answer:

This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. Its rate is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.

  • Causality: The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex, and thus the overall reaction rate, is enhanced by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chloride).[1][2] In this molecule, the pyridine nitrogen and the carboxamide group act as EWGs, activating the C6 position for substitution. However, insufficient thermal energy or improper solvent choice can still lead to slow kinetics.

  • Solutions & Scientific Rationale:

    • Increase Temperature: SNAr reactions on chloropyridines often require heating to proceed at a reasonable rate.[3] A temperature range of 80-120°C is typical. The choice of solvent will dictate the accessible temperature range at atmospheric pressure.

    • Solvent Choice: Polar, protic solvents like ethanol or n-butanol are often effective as they can solvate the ionic intermediate. High-boiling point polar aprotic solvents like DMSO or NMP can also be used to achieve higher temperatures and may accelerate the reaction, but they can be more difficult to remove during work-up.

    • Hydrazine Equivalents: Use a moderate excess of hydrazine hydrate (e.g., 3-5 equivalents) to drive the reaction to completion via Le Châtelier's principle. A large excess should be avoided as it can complicate purification and increases safety risks.

G cluster_0 Troubleshooting Workflow start Incomplete Hydrazinolysis q1 Is reaction temperature >80°C? start->q1 a1_no Increase temperature. Consider higher boiling solvent (e.g., n-BuOH). q1->a1_no No a1_yes Are you using >3 eq. of Hydrazine? q1->a1_yes Yes a2_no Increase hydrazine to 3-5 equivalents. a1_yes->a2_no No a2_yes Monitor reaction by HPLC. Consider solvent change (e.g., to DMSO for kinetics). Verify starting material purity. a1_yes->a2_yes Yes

Caption: Decision tree for troubleshooting incomplete hydrazinolysis.

Question: During scale-up, I am having difficulty controlling the exotherm of the reaction with hydrazine. What are the safety risks and how can I mitigate them?

Answer:

Hydrazine is an energetic material, and its reaction can be highly exothermic. Uncontrolled exotherms are a major safety hazard at scale, potentially leading to runaway reactions, pressure buildup, and vessel failure.

  • Causality: The reaction of hydrazine with the aryl chloride is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise uncontrollably.

  • Solutions & Scientific Rationale:

    • Controlled Addition: The most critical control measure is to add the hydrazine hydrate solution slowly to the heated solution of the chloro-intermediate. This allows the cooling system of the reactor to manage the heat generated in real-time.

    • Reverse Addition: In some cases, adding the solution of the chloro-intermediate to the hydrazine solution can provide better control.

    • Dilution: Running the reaction at a lower concentration can help. The additional solvent acts as a heat sink, providing a larger thermal mass to absorb the energy released.

    • Process Safety Testing: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe reactor setup and emergency planning.

Stage 3: Work-up and Purification
Question: My product is difficult to purify. I have persistent impurities, and crystallization is not effective. What are my options?

Answer:

Purification challenges often stem from unreacted starting material, byproducts, or residual reagents like hydrazine.

  • Causality: The final product and the chloro-intermediate starting material may have similar polarities, making them difficult to separate by simple crystallization.[4] Residual hydrazine is highly water-soluble but can be difficult to remove completely from the product under vacuum.

  • Solutions & Scientific Rationale:

    • Aqueous Wash: After the reaction is complete, a series of aqueous washes can be effective. A wash with a dilute brine solution can help break up emulsions and remove the bulk of the water-soluble hydrazine and its salts.

    • Solvent Selection for Crystallization: A systematic solvent screen is crucial. Try single solvents (e.g., ethanol, isopropanol, acetone) and anti-solvent systems (e.g., dissolving in a good solvent like ethanol and slowly adding a poor solvent like heptane or water to induce crystallization).[5][6]

    • Column Chromatography: While not ideal for large-scale manufacturing, flash column chromatography is the best method for achieving high purity on a lab or pilot scale if crystallization fails.[7] A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Recrystallization: If an initial crystallization yields impure solid, a second recrystallization from a different solvent system can significantly improve purity.[5]

Purification MethodProsConsBest For
Crystallization Scalable, cost-effective, high throughput.Can be ineffective for impurities with similar solubility.Large scale, when a suitable solvent system is found.
Aqueous Wash Removes water-soluble impurities (hydrazine).May not remove organic impurities.Initial work-up step.
Column Chromatography High resolving power, can separate close-running spots.Not easily scalable, high solvent usage, costly.Lab/pilot scale, high purity required, difficult separations.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for handling hydrazine hydrate at scale?

A1: Hydrazine hydrate is acutely toxic, corrosive, a suspected carcinogen, and can form explosive mixtures.[8][9] Rigorous safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire/flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile or neoprene are recommended).[9][10]

  • Ventilation: All handling must be done in a well-ventilated area, preferably within a certified chemical fume hood or a closed system reactor.[9][11]

  • Incompatible Materials: Keep hydrazine away from oxidizing agents, acids, and metal salts (especially copper and iron), as these can catalyze vigorous or explosive decomposition.[10][12]

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen blanket) if possible.[10][11] Containers must be tightly sealed and stored upright.[10]

  • Spill & Waste: Have a spill kit ready. Neutralize dilute aqueous waste with a weak oxidizing agent like sodium hypochlorite solution, but only if you are trained to do so.[8] Segregate all hydrazine waste streams.[12]

Q2: What are the key In-Process Controls (IPCs) I should implement during scale-up?

A2: IPCs are crucial for ensuring the process is proceeding as expected and for maintaining batch-to-batch consistency.[13][14]

  • Amide Formation IPC: Use HPLC or TLC to monitor the disappearance of the 6-chloronicotinic acid. The reaction should be deemed complete when <1% of the starting material remains. This prevents carrying over unreacted acid into the next stage.

  • Hydrazinolysis IPC: Again, HPLC is the preferred method. Monitor the disappearance of the N-(butan-2-yl)-6-chloropyridine-3-carboxamide intermediate. A clear endpoint (e.g., <1% of intermediate remaining) ensures high yield and simplifies purification.

  • Post-Work-up IPC: After aqueous washes, use Karl Fischer titration to check the water content of the organic solution before proceeding to crystallization. High water content can significantly affect crystallization outcomes. A Headspace GC can be used to check for residual solvents.

Q3: How do I select the best solvent for scaling up the hydrazinolysis step?

A3: Solvent selection is a balance of reaction performance, safety, cost, and environmental impact.

  • Performance: The solvent must fully dissolve the starting material at the reaction temperature. As discussed previously, polar solvents are generally preferred for SNAr.

  • Boiling Point & Safety: The boiling point must be high enough to allow the reaction to proceed at a reasonable rate but not so high that it poses a thermal hazard or requires specialized high-temperature equipment. The solvent's flash point should be well above the reaction temperature.

  • Work-up & Recovery: The solvent should be easily removable (e.g., by distillation). It should also have favorable properties for work-up (e.g., low miscibility with water if an aqueous wash is required).

  • Recommendation: For this reaction, n-butanol is often a good choice. It has a suitable boiling point (~117°C), is a polar protic solvent, and is less volatile and has a higher flash point than ethanol, making it safer for scale-up operations.

References
  • Hydrazine - Risk Management and Safety. ehs.ucsc.edu.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • Hydrazine hydrate - SAFETY D
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. University of New Mexico.
  • Pharmaceutical Process Scale-Up - PharmaTopo.
  • Practical Hydrazine Hydrate Safety : r/chemistry - Reddit. Reddit.
  • In-Process Control Methods for the Manufacture of APIs | Pharmaceutical Technology. Pharmaceutical Technology.
  • Manufacturing Scale-Up of Drugs and Biologics. premierconsulting.com.
  • In-Process Controls (IPC) in Drug Manufacturing - Pharmuni. Pharmuni.
  • In-Process Control Methods for API Manufacturing Quality | Pharmaguideline. Pharmaguideline.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate.
  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Thieme Connect.
  • nucleophilic arom
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. Lookchem.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies.
  • Substituted aromatic heterocyclic sulfonyl hydrazone compounds - European Review for Medical and Pharmacological Sciences. European Review for Medical and Pharmacological Sciences.
  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. Eastern Mediterranean University.
  • How to purify two different-substituted aromatic compounds? - ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide
Reactant of Route 2
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.